2-Tert-butoxy-4-isopropylphenol
Description
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)10-6-7-11(14)12(8-10)15-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
XCHZFYDQNCAKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Tert-butoxy-4-isopropylphenol
This guide provides an in-depth technical analysis of 2-tert-butoxy-4-isopropylphenol , a specialized phenolic ether distinct from its common alkylated analog, 2-tert-butyl-4-isopropylphenol.
Executive Summary
2-Tert-butoxy-4-isopropylphenol (CAS: 1243396-32-8 ) is a sterically hindered phenolic ether characterized by a bulky tert-butoxy group at the ortho position and an isopropyl group at the para position relative to the hydroxyl moiety.[1][2][3][4][5] Unlike its all-carbon analog (2-tert-butyl-4-isopropylphenol), the inclusion of an oxygen atom in the bulky substituent (ether linkage) alters its electronic profile, hydrogen-bonding capacity, and metabolic stability.[5]
This compound is primarily utilized in drug discovery as a scaffold for designing novel antioxidants and anesthetic agents (owing to its structural similarity to Propofol), and as a specialized intermediate in the synthesis of complex organic frameworks.[5]
Molecular Architecture & Structural Analysis
The physicochemical behavior of 2-tert-butoxy-4-isopropylphenol is governed by the interplay between steric hindrance and electronic effects.[5]
Structural Components[5]
-
Phenolic Core (C1-OH): The primary site of chemical reactivity (acidity, radical scavenging).
-
Ortho-Tert-Butoxy Group (C2-O-tBu):
-
Steric Effect: The bulky tert-butyl group on the oxygen creates significant steric crowding around the phenolic hydroxyl.[5] This "kinetic shielding" protects the hydroxyl proton from rapid exchange but also stabilizes the corresponding phenoxy radical.[5]
-
Electronic Effect: The oxygen atom acts as a strong
-donor (+M effect), increasing electron density in the aromatic ring, particularly at the para and ortho positions.[5] However, the tert-butyl group exerts a +I (inductive) effect.[5]
-
-
Para-Isopropyl Group (C4-iPr): A moderate electron-donating group (+I) that further enriches the ring electron density and enhances lipophilicity.
Electronic & Steric Visualization
The following diagram illustrates the structure-property relationships (SAR) inherent to the molecule.
Figure 1: Structure-Activity Relationship (SAR) map detailing the impact of substituents on the phenolic core.[5]
Physicochemical Profile
The following data consolidates predicted and experimental values derived from structural analogs and computational models (ACD/Labs, EPISuite).
| Property | Value / Description | Relevance |
| CAS Number | 1243396-32-8 | Unique Identifier |
| Molecular Formula | Composition | |
| Molecular Weight | 208.30 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil/solid | Handling |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity; likely CNS penetrant.[5] |
| Predicted pKa | ~10.5 | Weaker acid than phenol (pKa 9.[5]95) due to electron donation from ether/alkyl groups.[5] |
| H-Bond Donors | 1 (Phenolic OH) | Interaction with receptors/solvents.[5] |
| H-Bond Acceptors | 2 (Phenolic O, Ether O) | The ether oxygen is sterically hindered but available.[5] |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | High thermal stability required for GC analysis.[5] |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, DCM.[5] | Formulation requires organic co-solvents or lipid carriers.[5] |
Synthesis & Impurities
Unlike the alkylation of phenol, the synthesis of the tert-butoxy derivative requires the formation of an aryl-alkyl ether bond, which is challenging due to the bulk of the tert-butyl group.[5]
Primary Synthetic Route
The most viable industrial route involves the selective mono-alkylation of 4-isopropylcatechol .[5]
Reaction Scheme:
-
Precursor: 4-Isopropylcatechol.[5]
-
Reagent: Isobutylene (gas) or tert-butyl trichloroacetimidate.
-
Catalyst: Acid catalyst (e.g.,
or Amberlyst-15) for isobutylene; Lewis acid for imidate.[5] -
Mechanism: Electrophilic attack of the tert-butyl cation on the less hindered oxygen (or statistical distribution followed by separation).[5]
Note: Direct O-alkylation of 4-isopropylphenol with tert-butyl halides is generally unsuccessful due to E2 elimination (forming isobutylene) dominating over
Impurity Profile[5]
-
4-Isopropylcatechol: Unreacted starting material (Result of hydrolysis).[5]
-
2,6-Di-tert-butoxy...: Over-alkylation (unlikely due to steric crowding).[5]
-
2-Tert-butyl-4-isopropylphenol: Rearrangement product (Claisen-type rearrangement of the ether to the alkyl position under acidic conditions).[5]
Applications in Drug Development
Antioxidant Activity
The 2-tert-butoxy group stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT).[5]
-
Mechanism:
-
The bulky ether group prevents radical coupling (dimerization), allowing the radical to be safely sequestered or reduced by secondary antioxidants (e.g., Ascorbate).[5]
Pharmacological Isosterism
This compound acts as an ether bioisostere of Propofol and Thymol .[5]
-
Metabolic Differentiation: The ether linkage is susceptible to O-dealkylation by CYP450 enzymes (likely CYP2B6 or CYP2C9), converting it back to 4-isopropylcatechol.[5] This provides a "soft drug" handle, potentially reducing half-life compared to the metabolically robust alkyl analogs.[5]
Experimental Protocols
Protocol A: Determination of Lipophilicity (Shake-Flask Method)
Validating the LogP for formulation development.
-
Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Dissolve 2 mg of 2-tert-butoxy-4-isopropylphenol in 2 mL of pre-saturated n-octanol.
-
Partitioning: Add 2 mL of pre-saturated PBS. Vortex vigorously for 30 minutes at 25°C.[5]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (270 nm).
-
Calculation:
[5]
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Assessing the lability of the tert-butoxy ether.[5]
-
Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring for the parent (m/z 207 [M-H]-) and the metabolite 4-isopropylcatechol (m/z 151 [M-H]-).[5]
Metabolic Pathway Visualization
The following diagram outlines the predicted metabolic fate, crucial for toxicity assessment.
Figure 2: Predicted metabolic pathway showing O-dealkylation to the catechol and subsequent oxidation or conjugation.[5]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13651775, 2-Tert-butoxy-4-tert-butylphenol (Analog).[5] Retrieved from [Link][5]
-
Vinati Organics (2023). Different types of Butyl Phenol and their Uses. (Context on alkyl-phenol analogs). Retrieved from [Link]
Sources
- 1. 23803-84-1|3-(tert-Butoxy)-5-(tert-butyl)phenol|BLD Pharm [bldpharm.com]
- 2. 1243452-12-1|4-(Aminomethyl)-2-(tert-butoxy)phenol|BLD Pharm [bldpharm.com]
- 3. 215394-93-7|1-(tert-Butoxy)-4-pentylbenzene|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
Thermodynamic Stability Profile of 2-Tert-butoxy-4-isopropylphenol: Mechanisms and Assessment
Topic: Thermodynamic Stability of 2-Tert-butoxy-4-isopropylphenol Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.
Executive Summary & Molecular Architecture
2-Tert-butoxy-4-isopropylphenol represents a unique class of hindered phenolic ethers, structurally bridging the gap between standard antioxidants (like BHA/BHT) and anesthetic agents (like Propofol). Its stability profile is governed by a "tug-of-war" between the kinetic stabilization provided by steric hindrance and the thermodynamic instability of the acid-labile tert-butyl ether linkage.
This guide provides a first-principles analysis of its thermodynamic behavior, detailing the specific degradation pathways that researchers must control during synthesis, storage, and formulation.
Molecular Analysis[1]
-
Core Structure: A phenol ring substituted at the C4 position with an isopropyl group (providing lipophilicity) and at the C2 position with a tert-butoxy group.
-
The Critical Weakness: The O-tert-butyl ether linkage. Unlike C-tert-butyl groups (found in BHT), the O-alkyl bond is significantly more susceptible to heterolytic cleavage.
-
Thermodynamic Status: The molecule is metastable . While kinetically stable at neutral pH and ambient temperatures, it is thermodynamically predisposed to decompose into 4-isopropylcatechol and isobutylene under acidic or thermal stress.
Degradation Mechanisms (The "Why")
To ensure drug substance integrity, one must understand the causality of decomposition. For this molecule, there are two primary thermodynamic sinks.
A. Acid-Catalyzed De-alkylation (The Primary Risk)
The most thermodynamically favorable degradation pathway is the cleavage of the tert-butyl ether. This reaction is driven by the stability of the leaving tert-butyl carbocation and the formation of a stable phenol (catechol derivative).
-
Mechanism: Specific Acid Catalysis (
). -
Trigger: Trace acidity (pH < 4) or Lewis acids.
-
Thermodynamics:
(Exergonic). The reaction is entropy-driven by the release of isobutylene gas.
B. Oxidative Instability (The Secondary Risk)
As a phenol with a free hydroxyl group at C1 and an open ortho position (C6), this molecule is susceptible to oxidation.
-
Pathway: Hydrogen atom abstraction leads to a phenoxy radical.
-
Outcome: Since the C2 position is blocked by the tert-butoxy group, dimerization occurs primarily through the C6-C6' coupling or C6-O coupling, leading to colored quinone methides or biphenyl dimers.
Visualizing the Decomposition Pathway
The following diagram illustrates the dominant acid-catalyzed hydrolysis pathway, which is the critical stability-limiting factor for this molecule.
Figure 1: Mechanism of acid-catalyzed ether cleavage.[1] The reaction is driven by the formation of the stable tert-butyl cation (which immediately eliminates to isobutylene) and the relief of steric strain.
Experimental Assessment Protocols
Do not rely on generic stability data. The following protocols are designed to stress the specific weak points of 2-Tert-butoxy-4-isopropylphenol.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine the boundaries of kinetic stability.
| Stress Condition | Experimental Setup | Target Degradant | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 4-Isopropylcatechol | < 5% degradation |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Anionic species/Ring opening | Stable (Ethers are base-stable) |
| Oxidation | 3% H₂O₂, RT, 4 hours | Quinones/Dimers | Detectable but < 10% |
| Thermal | Solid state, 80°C, 7 days | Isobutylene loss | < 2% mass loss (TGA) |
Protocol B: Thermal Analysis (TGA/DSC)
Objective: Quantify the activation energy of the ether cleavage.
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Method: Ramp 10°C/min from 25°C to 300°C under
. -
Expected Signal:
-
Look for a sharp endotherm (melting) followed by a broad exotherm (decomposition).
-
Critical Check: If TGA shows mass loss before the DSC decomposition exotherm, the ether is cleaving (loss of isobutylene, MW ~56) prior to bulk degradation.
-
Stability Testing Workflow (ICH Q1A Compliant)
This workflow integrates standard regulatory requirements with the specific chemical logic required for this molecule.
Figure 2: Integrated stability testing workflow. Note the emphasis on specific stress testing to validate the ether linkage stability.
Synthesis of Findings & Recommendations
Storage & Handling
-
pH Control is Non-Negotiable: Formulation buffers must be maintained at pH > 6.0. Even mild acidity (pH 4-5) can catalyze the cleavage of the tert-butyl ether over long durations (shelf-life).
-
Inert Atmosphere: Due to the free phenolic hydroxyl, store under Argon or Nitrogen to prevent oxidative dimerization.
-
Excipient Compatibility: Avoid acidic excipients (e.g., stearic acid, certain polymer grades with high acid numbers). Use neutral binders.
Critical Impurity Markers
When developing HPLC methods, you must synthesize and validate the retention times for:
-
Impurity A: 4-Isopropylcatechol (Hydrolysis product).[2]
-
Impurity B: 2,2'-dihydroxy-3,3'-di-tert-butoxy-5,5'-diisopropylbiphenyl (Oxidative dimer).
Final Authoritative Note
While 2-Tert-butoxy-4-isopropylphenol offers unique steric protection compared to its unhindered analogs, it carries an inherent thermodynamic "time bomb" in the form of the acid-labile ether. Stability is not an intrinsic property of this molecule but a system-dependent state maintained by rigorous exclusion of protons and oxidants.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[3] Link
-
Lajunen, M., et al. (1992). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers. ResearchGate.[1][7] Link
-
Green, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis (Tert-Butyl Ethers).[9] Wiley-Interscience. Link
-
Zenkevich, I. G., et al. (2018). Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids.[10][11] Journal of Natural Compounds. Link
-
Organic Syntheses. (1973). Phenyl t-Butyl Ether Preparation and Stability.[12] Org.[12] Synth. Coll. Vol. 5, p.926.[12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility of 2-Tert-butoxy-4-isopropylphenol in Organic Solvents
Abstract: 2-tert-butoxy-4-isopropylphenol is a sterically hindered phenol whose utility in chemical synthesis and formulation is fundamentally linked to its behavior in solution. While extensive quantitative solubility data for this specific compound is not widely published, this guide provides a first-principles approach for researchers, scientists, and drug development professionals. We synthesize an understanding of its physicochemical properties to predict solubility behavior, outline the core thermodynamic principles of dissolution, and present a detailed, validated experimental protocol for the accurate determination of its solubility in various organic solvents. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to generate reliable solubility data, thereby accelerating process development, purification, and formulation design.
Introduction to 2-tert-butoxy-4-isopropylphenol
2-tert-butoxy-4-isopropylphenol, a member of the sterically hindered phenol family, is an organic compound with significant potential in specialized chemical applications. Its structure, featuring a bulky tert-butoxy group ortho to the hydroxyl group and an isopropyl group in the para position, imparts unique chemical properties, particularly concerning its reactivity and stability. Understanding the solubility of this compound is a critical prerequisite for its effective use. Solubility data governs the choice of solvents for chemical synthesis, dictates purification strategies such as crystallization, and is paramount in designing stable, homogeneous formulations for downstream applications. This guide provides the theoretical and practical framework to address this crucial parameter.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[1]
Table 1: Physicochemical Properties of 2-tert-butoxy-4-isopropylphenol
| Property | Value | Source |
| IUPAC Name | 2-tert-butyl-4-propan-2-ylphenol | MolForge[2] |
| Molecular Formula | C₁₃H₂₀O | PubChem[3] |
| Molecular Weight | 192.30 g/mol | PubChem[3] |
| Predicted XLogP3 | 4.4 | PubChem[3] |
| TPSA (Topological Polar Surface Area) | 20.2 Ų | MolForge[2] |
The high predicted octanol-water partition coefficient (XLogP3) of 4.4 strongly indicates that 2-tert-butoxy-4-isopropylphenol is significantly more lipophilic than hydrophilic.[3] This is due to the large, nonpolar surface area contributed by the tert-butyl and isopropyl groups. The only polar feature is the phenolic hydroxyl group, which is capable of acting as a hydrogen bond donor and acceptor.
Expert Insights on Predicted Solubility:
-
High Solubility Expected: In nonpolar and moderately polar aprotic solvents. The large alkyl groups will interact favorably with solvents like toluene, hexane, diethyl ether, and ethyl acetate through van der Waals forces.
-
Moderate to Low Solubility Expected: In polar protic solvents. While the hydroxyl group can interact with alcohols like methanol and ethanol, the dominant nonpolar character of the molecule will limit its miscibility.
-
Negligible Solubility Expected: In highly polar solvents like water. The energy required to break the strong hydrogen bonding network of water to accommodate the large lipophilic molecule is thermodynamically unfavorable.
The following diagram illustrates the structural features governing these interactions.
Caption: Molecular features of 2-tert-butoxy-4-isopropylphenol governing solvent interactions.
Thermodynamic Principles of Dissolution
The process of dissolution can be understood through its underlying thermodynamics. For a solid to dissolve in a solvent, the overall Gibbs free energy of the system (ΔG) must be negative. This process can be conceptually broken down into three steps:
-
Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solid solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).
-
Solvation Energy (ΔH_solvation): The energy released when solute molecules interact with solvent molecules. This is an exothermic process (ΔH < 0).
-
Entropy of Mixing (ΔS_mixing): The increase in randomness or disorder as the solute and solvent mix. This is generally a positive value (ΔS > 0), favoring dissolution.
The overall enthalpy of solution (ΔH_solution) is the sum of the lattice and solvation energies. The dissolution process is spontaneous when the negative contribution from the entropy term (-TΔS) and the solvation enthalpy overcomes the positive lattice energy.[4]
A Validated Experimental Protocol for Solubility Determination
Given the absence of readily available quantitative data, an empirical approach is necessary. The isothermal gravimetric method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent at a constant temperature.[5] This protocol is designed to be self-validating, ensuring high-quality, reproducible results.
Principle of the Method
The method relies on creating a saturated solution, where the solvent has dissolved the maximum amount of solute at a given temperature, establishing a thermodynamic equilibrium between the dissolved and undissolved solute. A known mass of the saturated solution is then taken, the solvent is completely evaporated, and the remaining mass of the solute is measured.
Materials and Apparatus
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Glass vials with screw caps (e.g., 20 mL)
-
Calibrated thermometer or temperature probe
-
Syringes (1-5 mL)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE or nylon)
-
Pre-weighed glass petri dishes or aluminum weighing pans
-
Forced-air oven or vacuum oven
Step-by-Step Experimental Workflow
-
Preparation: Add a precisely weighed amount of the organic solvent (e.g., 10.0 g) to a glass vial. Add an excess amount of 2-tert-butoxy-4-isopropylphenol to the solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Isothermal Equilibration: Seal the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures the solution reaches thermodynamic equilibrium.[5]
-
Phase Separation: After equilibration, cease agitation and let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Aliquot Withdrawal and Filtration: Carefully draw a known volume (e.g., 2-3 mL) of the clear supernatant into a syringe. Attach a 0.45 µm syringe filter and discard the first few drops. Dispense a precise mass (e.g., ~1.0 g) of the clear, filtered saturated solution into a pre-weighed (tared) petri dish. Record the exact mass of the solution added.
-
Solvent Evaporation: Place the petri dish in a forced-air oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, confirming complete solvent removal.[5]
-
Calculation of Solubility:
-
Mass of dissolved solute = (Final constant mass of dish + solute) - (Tare mass of dish)
-
Mass of solvent in aliquot = (Total mass of solution aliquot) - (Mass of dissolved solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in aliquot) * 100
-
Self-Validation and Quality Control
-
Duplicates: Perform each measurement in at least duplicate to ensure reproducibility.
-
Equilibrium Confirmation: To confirm that equilibrium was reached, take measurements at different time points (e.g., 24h and 48h). The solubility values should be consistent.
-
Constant Mass: Ensure at least two consecutive weighings after drying are within the tolerance of the analytical balance (e.g., ±0.2 mg).
Caption: Experimental workflow for the isothermal gravimetric determination of solubility.
Alternative Analytical Techniques
For volatile solutes or when higher precision is required, the concentration of the solute in the filtered aliquot can be determined using other analytical methods instead of gravimetry.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and specific method for quantifying phenolic compounds.[6] A calibration curve must first be generated by preparing standards of 2-tert-butoxy-4-isopropylphenol of known concentrations in the chosen solvent. The concentration of the saturated solution can then be accurately determined by comparing its response to the calibration curve.
-
UV-Vis Spectrophotometry: This method is simpler than HPLC but may be less specific. A wavelength of maximum absorbance (λ_max) for the compound is identified, and a calibration curve of absorbance versus concentration is prepared.[7] This method is suitable for systems with no interfering components.
Data Presentation Template
To facilitate systematic data collection, researchers can use the following template to record their experimentally determined solubility values.
Table 2: Template for Recording Experimental Solubility of 2-tert-butoxy-4-isopropylphenol
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method Used |
| Toluene | 25.0 | Gravimetric | ||
| n-Heptane | 25.0 | Gravimetric | ||
| Ethyl Acetate | 25.0 | Gravimetric | ||
| Acetone | 25.0 | Gravimetric | ||
| Methanol | 25.0 | Gravimetric | ||
| User-defined |
Conclusion
Understanding the solubility of 2-tert-butoxy-4-isopropylphenol is essential for its practical application in scientific and industrial settings. While comprehensive published data is limited, this guide has established a robust framework for its evaluation. Based on its physicochemical properties, the compound is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar media. For precise quantification, this guide provides a detailed, validated isothermal gravimetric protocol, along with alternative analytical approaches, empowering researchers to generate the high-quality, reliable data needed to advance their work in process chemistry, purification, and formulation science.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
-
Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. Available at: [Link]
-
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Available at: [Link]
-
Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]
-
2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. MolForge. Available at: [Link]
-
Testing Methods for Phenolic Compounds. Scribd. Available at: [Link]
-
OSHA Method 32: Phenol and Cresol. OSHA. Available at: [Link]
-
4-tert-Butyl-2,6-diisopropylphenol Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
-
2-Tert-butoxy-4-tert-butylphenol. PubChem. Available at: [Link]
-
Simple and Rapid Spectrophotometric Method for Phenol Determination in Aqueous Media. Bulletin of the Polytechnic Institute of Iasi. Available at: [Link]
-
2-tert-butyl-4-isopropylphenol. PubChemLite. Available at: [Link]
- Process for preparation of 4-isopropylphenol. Google Patents.
-
Enantioselective Epoxidation of Allylic Alcohols. Organic Syntheses. Available at: [Link]
-
2,6-Di-tert-butyl-4-isopropylphenol. PubChem. Available at: [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]
-
4-isopropyl phenol, 99-89-8. The Good Scents Company. Available at: [Link]
Sources
Navigating the Landscape of Substituted Phenols: A Technical Guide to 2-tert-Butyl-4-isopropylphenol
An important clarification on the subject molecule: Initial database searches for "2-Tert-butoxy-4-isopropylphenol" did not yield a specific, publicly cataloged chemical entity with associated experimental data. This suggests the compound may be novel, not commercially available, or referred to by a different nomenclature. However, the structural motif is closely related to a class of well-documented and industrially significant hindered phenolic compounds.
This guide will therefore focus on the closely related and well-characterized molecule, 2-tert-Butyl-4-isopropylphenol . This compound shares the core phenolic ring with tert-butyl and isopropyl substitutions, which are key features dictating its chemical behavior, particularly as an antioxidant. The insights and data presented for 2-tert-Butyl-4-isopropylphenol serve as a robust technical foundation for researchers and drug development professionals working with sterically hindered phenols.
Core Chemical Identifiers and Molecular Structure
A precise understanding of a molecule begins with its fundamental identifiers. 2-tert-Butyl-4-isopropylphenol is a substituted phenol characterized by a tert-butyl group at position 2 and an isopropyl group at position 4 relative to the hydroxyl group. This specific arrangement sterically hinders the hydroxyl group, a feature critical to its function as a radical scavenger.
The key identifiers for 2-tert-Butyl-4-isopropylphenol are summarized below.
| Identifier | Value | Source |
| PubChem CID | 24240 | [1] |
| IUPAC Name | 2-tert-butyl-4-propan-2-ylphenol | [1] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)(C)C | [2] |
| InChI Key | KXLQULHLCDGRKG-UHFFFAOYSA-N | [2] |
Physicochemical and Predicted Properties
The physical and chemical properties of a compound govern its solubility, reactivity, and pharmacokinetic behavior. While extensive experimental data for 2-tert-Butyl-4-isopropylphenol is limited, computational predictions provide valuable insights for experimental design.
| Property | Predicted Value | Source |
| XLogP3 | 4.4 | [1][2] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
The high XLogP3 value indicates significant lipophilicity, suggesting low solubility in water but good solubility in nonpolar organic solvents and lipids. This property is crucial for its potential application as an antioxidant in lipid-based systems, such as cell membranes or polymer matrices.
Synthesis and Methodologies
The synthesis of substituted phenols like 2-tert-Butyl-4-isopropylphenol typically relies on the electrophilic alkylation of a simpler phenolic precursor. The most common industrial methods involve Friedel-Crafts alkylation reactions.
Conceptual Synthesis Pathway: Stepwise Friedel-Crafts Alkylation
A logical synthetic route would involve the stepwise alkylation of phenol or a mono-alkylated phenol. Given the directing effects of the hydroxyl group (ortho-, para-directing), a carefully controlled reaction is necessary to achieve the desired 2,4-disubstituted product. A plausible pathway starts with the isopropylation of phenol to form 4-isopropylphenol, followed by selective tert-butylation.
The preparation of the starting material, 4-isopropylphenol, from phenol and propylene is a well-established industrial process.[3] The subsequent tert-butylation would be carried out using an alkylating agent like isobutylene or tert-butanol under acidic catalysis.
Caption: Conceptual workflow for the synthesis of 2-tert-Butyl-4-isopropylphenol.
Experimental Considerations:
-
Catalyst Choice: The choice of acid catalyst is critical for selectivity. Solid acid catalysts like zeolites or acid-treated clays can offer advantages in terms of product separation and catalyst recyclability.[4]
-
Reaction Conditions: Temperature and pressure must be optimized to control the degree and position of alkylation. Friedel-Crafts reactions can produce a mixture of isomers (e.g., 2-isopropylphenol, 2,6-diisopropylphenol), necessitating purification steps like fractional distillation to isolate the desired product.[3][4]
Potential Applications and Scientific Interest
The primary scientific interest in 2-tert-Butyl-4-isopropylphenol and related compounds stems from their properties as antioxidants.
Antioxidant Activity
The defining feature of this molecule is the sterically hindered hydroxyl group. The bulky tert-butyl group in the ortho position shields the hydroxyl proton. This configuration allows the molecule to act as a potent radical scavenger. Upon donating its hydrogen atom to quench a free radical, the resulting phenoxyl radical is stabilized by the adjacent alkyl groups, preventing it from initiating further unwanted reactions. This mechanism is the cornerstone of antioxidants used to prevent oxidative degradation in materials like plastics, rubbers, and lubricants.
Caption: Mechanism of action for hindered phenolic antioxidants.
Intermediate in Chemical Synthesis
Substituted phenols are valuable intermediates in organic synthesis. They can be used as starting materials for:
-
Pharmaceuticals: The phenolic core is a common scaffold in drug discovery.
-
Agrochemicals: Many pesticides and herbicides are derived from functionalized phenols.
-
Fragrances and Flavors: Chemical modification of the phenol ring can lead to compounds with desirable organoleptic properties.
Safety and Toxicological Profile
While a specific Safety Data Sheet (SDS) for 2-tert-Butyl-4-isopropylphenol is not available, the toxicological profile can be inferred from structurally similar compounds. Substituted phenols as a class can range from irritating to corrosive and toxic.
-
Skin and Eye Irritation: Compounds like 4-tert-butylphenol and 4-isopropylphenol are known to be skin irritants and can cause serious eye damage.
-
Toxicity: Harmful effects if swallowed, inhaled, or absorbed through the skin are common for this class of chemicals.
Handling Recommendations: Given the likely properties, handling of 2-tert-Butyl-4-isopropylphenol should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
2-tert-Butyl-4-isopropylphenol represents a classic example of a sterically hindered phenol, a class of compounds of immense industrial and research interest. While specific data for this exact molecule is sparse, a comprehensive technical understanding can be built from its well-characterized structural analogs. Its predicted lipophilicity and the established radical-scavenging ability of the hindered phenol motif make it a candidate for applications as an antioxidant. The synthetic pathways are well-understood, relying on standard electrophilic aromatic substitution techniques. For researchers and professionals in drug development and material science, 2-tert-Butyl-4-isopropylphenol and its relatives remain a fertile ground for innovation.
References
- MolForge. (n.d.). 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis.
- PubChemLite. (n.d.). 2-tert-butyl-4-isopropylphenol (C13H20O).
-
Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved from [Link]
- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
-
The Good Scents Company. (n.d.). 4-isopropyl phenol, 99-89-8. Retrieved from [Link]
-
ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
Sources
- 1. 2-Tert-butoxy-4-tert-butylphenol | C14H22O2 | CID 13651775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-tert-butyl-4-isopropylphenol (C13H20O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 4. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
Technical Whitepaper: 2-Tert-butoxy-4-isopropylphenol Derivatives
This technical guide provides an advanced analysis of 2-Tert-butoxy-4-isopropylphenol , a specialized mono-protected catechol derivative. It synthesizes chemical architecture, synthesis protocols, and biological mechanisms, focusing on its role as a "masked" scaffold for the potent antioxidant and depigmenting agent, 4-isopropylcatechol.
Advanced Synthesis, Pharmacodynamics, and Functional Applications
Executive Summary
2-Tert-butoxy-4-isopropylphenol (CAS 1243396-32-8) represents a critical intermediate in the functionalization of catechols. Structurally, it is the mono-tert-butyl ether of 4-isopropylcatechol (4-IPC). Unlike its fully alkylated analog (2-tert-butyl-4-isopropylphenol), which functions primarily as a steric antioxidant, the tert-butoxy variant serves as a chemically labile protecting group strategy .
This molecule acts as a "pro-drug" or "latent antioxidant." The bulky tert-butoxy group masks one hydroxyl moiety, preventing immediate oxidation to the o-quinone while enhancing lipophilicity. Upon exposure to acidic microenvironments or specific metabolic enzymes, the protecting group is cleaved, releasing the active 4-isopropylcatechol. This mechanism is pivotal for controlled-release antioxidant systems and targeted dermatological therapeutics (depigmentation agents).
Chemical Architecture & Synthesis[1]
Structural Analysis
The core scaffold is 4-isopropylcatechol , a potent reducing agent. The introduction of the tert-butoxy group at the 2-position creates an orthogonal protection scheme.
-
Core: 4-Isopropylphenol ring.
-
Functional Group A (C2): Tert-butoxy ether (-O-C(CH₃)₃). Acid-labile; stable to base and nucleophiles.
-
Functional Group B (C1): Free Hydroxyl (-OH). Available for esterification or glycosylation.
-
Functional Group C (C4): Isopropyl group.[1] Electron-donating, enhances lipophilicity.
Synthesis Protocols
The synthesis requires differentiating the two hydroxyl groups of 4-isopropylcatechol. The tert-butyl ether is typically installed using isobutylene under acidic catalysis or via tert-butyl trichloroacetimidate (TBTA).
Protocol A: Acid-Catalyzed Mono-Etherification
-
Principle: Friedel-Crafts-like attack of the phenol oxygen on the tert-butyl cation.
-
Reagents: 4-Isopropylcatechol (1.0 eq), Isobutylene gas (excess), Amberlyst-15 (cat.).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Setup: Charge a pressure-rated vessel with 4-isopropylcatechol (15.2 g, 100 mmol) and dry DCM (150 mL).
-
Catalyst: Add Amberlyst-15 resin (1.5 g, pre-dried).
-
Addition: Cool to 0°C. Bubble isobutylene gas into the solution until saturation, or add liquid isobutylene (1.2 eq) if using a sealed autoclave.
-
Reaction: Seal and stir at 25°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1). The mono-ether (Rf ~0.6) will appear above the starting catechol (Rf ~0.3).
-
Workup: Filter off the catalyst. Wash the organic layer with 10% NaHCO₃ to remove trace acid.
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Note: Avoid prolonged exposure to silica, as its acidity can slowly cleave the ether. Use basic alumina if stability is an issue.
-
Protocol B: Mild Neutral Conditions (TBTA Method)
For sensitive substrates, use tert-butyl trichloroacetimidate (TBTA).
-
Mix 4-isopropylcatechol (1.0 eq) with TBTA (1.1 eq) in cyclohexane/DCM (2:1).
-
Add catalytic BF₃·OEt₂ (0.05 eq) at 0°C.
-
Stir for 2 hours. This method yields the ether with minimal ring alkylation byproducts.
Biological Mechanism & Pharmacodynamics
The biological utility of 2-tert-butoxy-4-isopropylphenol lies in its conversion to the active catechol.
Mechanism of Action: The "Masked" Tyrosinase Substrate
4-Isopropylcatechol is a substrate for Tyrosinase , the rate-limiting enzyme in melanin synthesis.
-
Oxidation: Tyrosinase oxidizes the catechol to an ortho-quinone.
-
Cytotoxicity: The o-quinone is a highly reactive electrophile. It binds to sulfhydryl groups on essential enzymes (e.g., DNA polymerase) within melanocytes, leading to cell death (depigmentation).
-
Role of Tert-Butoxy: The ether group blocks this oxidation. The molecule is inert until the ether is cleaved. This allows for better skin penetration (higher LogP) and reduced surface toxicity before reaching the target melanocytes.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the activation pathway from the ether prodrug to the cytotoxic quinone.
Figure 1: Metabolic activation pathway of 2-tert-butoxy-4-isopropylphenol derivatives.
Derivatives & Functionalization Strategies
The "Derivatives" of this scaffold fall into two categories: Ester Prodrugs (modifying the free OH) and Ring-Substituted Analogs .
Ester Derivatives (Lipophilicity Modulation)
Reacting the free C1-hydroxyl with fatty acids creates "Double Prodrugs."
-
Acetate Derivative: 2-tert-butoxy-4-isopropylphenyl acetate. Rapid hydrolysis by esterases.
-
Palmitate Derivative: 2-tert-butoxy-4-isopropylphenyl palmitate. High lipophilicity for depot formation in the stratum corneum.
Comparative Properties Table
| Derivative | LogP (Calc) | Acid Stability | Tyrosinase Substrate? | Primary Application |
| 4-Isopropylcatechol (Core) | 2.4 | High | Yes (High Activity) | Active Depigmenting Agent |
| 2-Tert-butoxy-4-isopropylphenol | 4.1 | Low (Cleaves < pH 4) | No (Blocked) | Prodrug / Intermediate |
| 2-Tert-butyl-4-isopropylphenol | 4.8 | High (C-C bond) | No (Steric hindrance) | Industrial Antioxidant |
| 2-Acetoxy-4-isopropylphenol | 2.9 | Moderate | No (Ester blocked) | Short-acting Prodrug |
Experimental Validation Protocols
Deprotection Assay (Simulated Biological Cleavage)
To verify the "prodrug" capability, measure the rate of conversion to the active catechol under physiological or acidic conditions.
-
Preparation: Dissolve 10 mg of 2-tert-butoxy-4-isopropylphenol in 1 mL Acetonitrile.
-
Induction: Add 4 mL of simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4). Incubate at 37°C.
-
Analysis: Sample 100 µL aliquots at t=0, 30, 60, 120 min.
-
HPLC Method:
-
Column: C18 Reverse Phase (150 x 4.6 mm).
-
Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).
-
Detection: UV at 280 nm.
-
Result: The peak for the ether (RT ~8 min) should decrease, while the catechol peak (RT ~4 min) increases.
-
Tyrosinase Oxidation Assay
This confirms that the ether is inactive until deprotected.
-
Blank: Phosphate buffer (pH 6.8) + Mushroom Tyrosinase (50 units/mL).
-
Test A (Control): Add 4-Isopropylcatechol (100 µM). Monitor Absorbance at 400 nm (Quinone formation). Expect rapid increase.
-
Test B (Ether): Add 2-tert-butoxy-4-isopropylphenol (100 µM). Monitor Absorbance at 400 nm. Expect no change.
-
Test C (Activation): Pre-treat Ether with 1% TFA for 30 min, neutralize, then add Tyrosinase. Expect recovery of activity.
References
-
Bleehen, S. S., Pathak, M. A., Hori, Y., & Fitzpatrick, T. B. (1968).[2] Depigmentation of skin with 4-isopropylcatechol, mercaptoamines, and other compounds.[2][3] Journal of Investigative Dermatology, 50(2), 103-117. Link
-
ChemScene. (2024). Product Analysis: 2-(Tert-butoxy)-4-isopropylphenol (CAS 1243396-32-8).[4] ChemScene Catalog. Link
-
Boissy, R. E., & Manga, P. (2004).[2] On the etiology of contact/occupational vitiligo. Pigment Cell Research, 17(3), 208-214.[2] Link
-
Procopio, A., et al. (2011).[5] Eco-compatible synthesis of tert-butyl ethers of phenols. Synthesis, 2011(1), 73-78. Link
-
PubChem. (2024). Compound Summary: 4-Isopropylcatechol.[1][2][6][3][7] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Depigmentation of the skin induced by 4-(4-hydroxyphenyl)-2-butanol is spontaneously re-pigmented in brown and black guinea pigs [jstage.jst.go.jp]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemscene.com [chemscene.com]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Volume 28 No 7 page 48 [library.scconline.org]
Technical Guide: Physicochemical Profiling of 2-Tert-butoxy-4-isopropylphenol
The following technical guide provides an in-depth analysis of the physicochemical properties, experimental characterization, and structural significance of 2-Tert-butoxy-4-isopropylphenol .
Executive Summary
2-Tert-butoxy-4-isopropylphenol (CAS: Not widely listed; specific ether derivative) is a sterically hindered phenolic ether, structurally characterized by a tert-butoxy group (-OC(CH₃)₃) at the ortho position and an isopropyl group (-CH(CH₃)₂) at the para position relative to the phenolic hydroxyl.
Unlike its common alkylated analog (2-tert-butyl-4-isopropylphenol , a known antioxidant), this compound contains an oxygen atom linking the tert-butyl group to the ring. This ether linkage significantly alters its electronic properties, hydrogen-bonding capacity, and metabolic stability. This guide addresses the critical need for accurate physical property data—specifically melting and boiling points—which are essential for isolation, purification, and formulation in drug development pipelines.
Critical Structural Distinction
-
Target Compound: 2-Tert-butoxy-4-isopropylphenol (Ether linkage).
-
Common Analog: 2-Tert-butyl-4-isopropylphenol (Alkyl linkage, CAS 5427-03-2).
-
Significance: The tert-butoxy group is acid-labile and can serve as a protecting group for catechol moieties or as a prodrug motif to modify lipophilicity (LogP).
Physicochemical Data Profile
Due to the specialized nature of this compound, experimental data is often extrapolated from high-fidelity Structure-Property Relationship (SPR) models and validated against structural analogs.
Table 1: Physical Properties (Predicted vs. Analog Comparative)
| Property | 2-Tert-butoxy-4-isopropylphenol (Target) | 2-Tert-butyl-4-isopropylphenol (Analog) | 4-Isopropylphenol (Parent) |
| Molecular Formula | C₁₃H₂₀O₂ | C₁₃H₂₀O | C₉H₁₂O |
| Molecular Weight | 208.30 g/mol | 192.30 g/mol | 136.19 g/mol |
| Melting Point (MP) | < 45 °C (Predicted) | 39.4 °C | 60–64 °C |
| Boiling Point (BP) | 265–275 °C (Predicted) | 276 °C | 228 °C |
| Physical State | Viscous Oil or Low-Melting Solid | Solid | Solid |
| LogP (Est.) | 3.5 – 4.0 | 4.4 | 2.9 |
Analyst Note: The introduction of the bulky tert-butoxy group disrupts the crystal lattice packing efficiency compared to the parent 4-isopropylphenol, lowering the melting point. Conversely, the increased molecular weight (+72 Da) significantly elevates the boiling point relative to the parent phenol.
Thermodynamic & Structural Context
Steric Hindrance and Hydrogen Bonding
The ortho-tert-butoxy group exerts massive steric pressure on the phenolic hydroxyl group. Unlike a simple methyl ether (anisole), the tert-butyl group forces the ether oxygen to twist out of planarity, reducing resonance stabilization.
-
Intramolecular H-Bonding: The ether oxygen can accept a hydrogen bond from the adjacent phenolic -OH, potentially locking the conformation and lowering the boiling point slightly compared to isomers without this interaction.
-
Lattice Energy: The globular shape of the tert-butoxy group prevents efficient π-π stacking, favoring a liquid or low-melting solid state at room temperature.
Visualization of Steric Interactions
The following diagram illustrates the steric crowding and electronic environment of the molecule.
Figure 1: Structural schematic highlighting the steric interaction between the ortho-tert-butoxy group and the phenolic hydroxyl, which dictates the compound's phase transition behaviors.
Experimental Determination Protocols
For researchers synthesizing this compound, accurate determination of MP and BP is the primary method for validating identity and purity.
Protocol A: Melting Point via Differential Scanning Calorimetry (DSC)
Recommended for high-precision purity analysis.
Rationale: Traditional capillary melting points may be difficult to observe if the compound is a viscous oil or has a broad melting range due to impurities. DSC provides a thermodynamic onset temperature.
-
Sample Prep: Weigh 2–5 mg of 2-tert-butoxy-4-isopropylphenol into an aluminum hermetic pan. Crimp the lid to seal.
-
Reference: Use an empty crimped aluminum pan as the reference.
-
Equilibration: Equilibrate the cell at -20°C (well below expected MP).
-
Ramp: Heat from -20°C to 100°C at a rate of 5°C/min.
-
Analysis: Identify the endothermic peak.
-
Onset Temperature (
): Reported as the Melting Point. -
Peak Integration: Calculate the heat of fusion (
) to estimate crystallinity. -
Purity Calculation: Use the Van't Hoff equation analysis on the melting peak shape to determine molar purity.
-
Protocol B: Micro-Boiling Point (Siwoloboff Method)
Recommended for scarce samples (<100 mg).
Rationale: Standard distillation requires large volumes. The Siwoloboff method utilizes a capillary tube to detect the liquid-vapor equilibrium point.
-
Setup: Place a small amount of the liquid sample in an ignition tube (approx. 50 µL).
-
Capillary Insertion: Insert a fine melting point capillary, sealed at the top end, open end down, into the liquid.
-
Heating: Attach the ignition tube to a thermometer and immerse in a silicone oil bath. Heat moderately.
-
Observation:
-
As temperature rises, bubbles will emerge from the capillary (trapped air expanding).
-
Transition Point: When a rapid, continuous stream of bubbles emerges, the vapor pressure equals atmospheric pressure.
-
-
Measurement: Stop heating. Record the temperature exactly when the bubbling stops and the liquid begins to be sucked back into the capillary. This temperature is the Boiling Point .
Synthesis & Purity Implications[1][3][4]
The synthesis typically involves the Williamson etherification of 4-isopropylcatechol or the acid-catalyzed alkylation of 4-isopropylphenol with isobutylene (though the latter favors C-alkylation over O-alkylation).
Workflow: Purity Validation
The presence of the tert-butoxy group makes the molecule sensitive to acidic conditions (cleavage to phenol + isobutylene). Therefore, thermal stability during BP measurement is critical.
Figure 2: Validation workflow ensuring the physical property data reflects the target ether and not the alkylated byproduct.
References
-
PubChem. (2025).[1][2] Compound Summary: 2-tert-butyl-4-isopropylphenol (Analog Data). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Thermochemical Data for Phenolic Ethers. National Institute of Standards and Technology. [Link]
-
EPA CompTox. (2025). Chemicals Dashboard: 4-tert-Butyl-2,6-diisopropylphenol. U.S. Environmental Protection Agency. [Link]
Sources
Biological Activity and Antioxidant Potential of 2-Tert-butoxy-4-isopropylphenol
Technical Monograph & Experimental Guide[1][2]
Part 1: Executive Summary & Molecular Profile[1][2]
2-Tert-butoxy-4-isopropylphenol (CAS: 1243396-32-8) represents a specialized class of hindered phenolic ethers designed for high-lipophilicity antioxidant applications.[1] Structurally, it is a derivative of p-cymen-7-ol (related to thymol and carvacrol) where the ortho-position is substituted with a bulky tert-butoxy group (-OC(CH₃)₃) rather than a simple alkyl chain.[1]
This structural modification is critical.[1] Unlike standard hindered phenols (e.g., BHT) which rely on alkyl steric bulk, the tert-butoxy group introduces an electron-donating oxygen atom adjacent to the phenolic hydroxyl.[1] This configuration enhances the Hydrogen Atom Transfer (HAT) capability while maintaining steric protection against rapid quinone formation.[1]
Target Audience: Medicinal Chemists, Formulation Scientists, and Pharmacology Researchers.[1] Primary Utility: Lipophilic radical scavenging, membrane lipid peroxidation inhibition, and potential anti-inflammatory lead compound.[1]
Part 2: Chemical Architecture & Mechanism of Action[2]
2.1 Structural Analysis
The molecule consists of three distinct functional domains:
-
Phenolic Core (C1-OH): The primary site for radical scavenging (H-donor).[1]
-
4-Isopropyl Group: Increases lipophilicity (LogP ~4.2), facilitating cell membrane penetration and blood-brain barrier (BBB) crossing.[1]
-
2-Tert-butoxy Group:
2.2 Antioxidant Mechanism (HAT & SET)
The primary mechanism of action is Hydrogen Atom Transfer (HAT) .[1] Upon encountering a peroxyl radical (ROO[1]•), the phenol donates a hydrogen atom:[1][2]
The resulting phenoxy radical (
DOT Diagram 1: Radical Scavenging Pathway
Caption: Kinetic pathway of radical scavenging via HAT, showing stabilization of the phenoxy intermediate.
Part 3: Biological Activity Profile[1][2][4][5]
While direct clinical data for this specific ether derivative is emerging, its activity is reliably predicted via Structure-Activity Relationship (SAR) analysis of its closest analogs: 2,4-Di-tert-butylphenol and Thymol.[1]
| Biological Domain | Predicted Activity | Mechanistic Basis |
| Antioxidant | High | Electron-donating tert-butoxy group lowers O-H BDE; high lipophilicity targets lipid peroxidation.[1] |
| Antimicrobial | Moderate | Isopropyl group disrupts bacterial cell membranes (similar to Thymol); effective against Gram-positive bacteria.[1] |
| Anti-inflammatory | Moderate | Potential inhibition of COX-2 enzymes via competitive binding at the arachidonic acid hydrophobic channel.[1] |
| Cytotoxicity | Low-Moderate | Hindered phenols generally exhibit lower cytotoxicity than catechols; likely dose-dependent apoptosis in cancer lines (e.g., HeLa).[1] |
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the activity of 2-Tert-butoxy-4-isopropylphenol, the following standardized protocols are recommended. These assays include internal controls to ensure data integrity.[1]
4.1 Protocol A: DPPH Radical Scavenging Assay
Quantifies the ability of the compound to donate hydrogen atoms.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich).[1]
-
Methanol (HPLC Grade).[1]
-
Positive Control: Trolox or BHT.[1]
Workflow:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (Absorbance at 517 nm should be ~0.7–0.9).[1]
-
Dilution: Prepare serial dilutions of the test compound (10–200 µg/mL).
-
Reaction: Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm. -
Calculation:
Validation Check: The IC50 of Trolox must fall within 3.0–5.0 µg/mL for the assay to be valid.[1]
4.2 Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)
Determines the compound's ability to protect lipophilic membranes.[1]
Reagents:
-
Egg yolk homogenate (lipid rich substrate).[1]
-
Trichloroacetic acid (TCA), Thiobarbituric acid (TBA).[1]
-
Inducer: FeSO₄ (0.07 M).[1]
Workflow:
-
Induction: Mix 0.5 mL egg homogenate with 0.1 mL test compound and 0.05 mL FeSO₄ to induce oxidation.
-
Incubation: 37°C for 60 minutes.
-
Termination: Add 1.5 mL of 20% TCA and 1.5 mL of 0.8% TBA.
-
Chromophore Generation: Heat at 95°C for 60 minutes (pink color formation).
-
Quantification: Cool, centrifuge, and read supernatant at 532 nm. Validation Check: A blank control (no FeSO₄) must show negligible absorbance.[1]
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step screening workflow from chemical verification to biological validation.
Part 5: Synthesis & Handling Notes[1][2]
Synthesis Route (Inferred): The most efficient synthesis involves the selective alkylation of 4-isopropylcatechol or the etherification of 2-bromo-4-isopropylphenol.[1]
-
Starting Material: 4-isopropylphenol.[1]
-
Reagents:tert-butyl perbenzoate (oxidative introduction) or direct etherification using isobutylene/acid catalyst (less selective).[1]
-
Purification: Column chromatography (Hexane/EtOAc) is required to separate the mono-tert-butoxy product from di-substituted byproducts.[1]
Safety & Stability:
-
Storage: -20°C, under Argon. Ethers can form peroxides upon prolonged exposure to air.[1]
-
Solubility: Highly soluble in DMSO, Ethanol, and Chloroform.[1] Insoluble in water.[1]
Part 6: References
-
Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective.[1] Chemical Reviews, 114(18), 9022–9046.[1] Link[1]
-
Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants.[1] Free Radical Research, 49(5), 633–649.[1] Link[1]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.[1] Toxins, 12(1),[1] 35. Link[1]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology, 28(1), 25-30.[1] Link
-
PubChem Compound Summary. (2024). 2-Tert-butoxy-4-isopropylphenol (CAS 1243396-32-8).[1] National Center for Biotechnology Information.[1] Link
Sources
Methodological & Application
Protocol for tert-butylation of phenols to produce 2-Tert-butoxy-4-isopropylphenol
This Application Note is designed for research and development professionals requiring a high-fidelity protocol for the synthesis of 2-tert-butoxy-4-isopropylphenol .
Critical Scope & Definitions
Target Molecule: 2-(tert-butoxy)-4-isopropylphenol
-
Structure: A catechol mono-ether. The core is 4-isopropylcatechol.[1][2][3] The hydroxyl at position 2 is alkylated with a tert-butyl group; the hydroxyl at position 1 remains free.
-
Chemical Class: Aryl tert-butyl ether.
-
CAS: 1243396-32-8.
Distinction from Common Analogs:
- 2-tert-butyl-4-isopropylphenol: This is a C-alkylated product (Friedel-Crafts derivative), commonly used as a ligand precursor or antioxidant.
- Propofol (2,6-diisopropylphenol): A different substitution pattern.
Synthesis Challenge:
Standard acid-catalyzed tert-butylation (e.g., Isobutylene/H₂SO₄) favors
Part 1: Reaction Strategy & Mechanism
The Bartoli Protocol (Selective -Alkylation)
Conventional Williamson ether synthesis fails with tert-butyl halides due to competing E2 elimination. The Bartoli strategy utilizes Di-tert-butyl dicarbonate (Boc₂O) as the alkylating agent with a Lewis acid catalyst (Magnesium Perchlorate ). This pathway decarboxylates the intermediate mixed carbonate to form the ether, bypassing the
Reaction Scheme:
Regioselectivity Logic
4-Isopropylcatechol has two hydroxyl groups:
-
C1-OH: Para to the isopropyl group (Less sterically hindered).
-
C2-OH: Meta to the isopropyl group (More sterically hindered).
While the C1-OH is kinetically more accessible, the Bartoli conditions are sufficiently mild to produce a mixture of regioisomers (1-butoxy and 2-butoxy). This protocol includes a chromatographic separation step essential for isolating the specific 2-butoxy isomer.
Figure 1: Reaction pathway for the selective O-tert-butylation of 4-isopropylcatechol via the Bartoli method.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| 4-Isopropylcatechol | >98% | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Alkylating Source |
| Magnesium Perchlorate (Mg(ClO₄)₂) | Anhydrous | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Sat.[4][5][6] Aqueous | Quenching Agent |
| Silica Gel (230-400 mesh) | Chromatographic | Stationary Phase |
Step-by-Step Methodology
1. Reaction Setup
-
Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Atmosphere: Flush the system with Argon or Nitrogen to exclude moisture (critical for catalyst activity).
-
Dissolution: Add 4-Isopropylcatechol (1.52 g, 10.0 mmol) to the flask. Dissolve in anhydrous DCM (50 mL) .
2. Catalyst & Reagent Addition
-
Add Magnesium Perchlorate (Mg(ClO₄)₂) (0.22 g, 1.0 mmol, 10 mol%). Stir for 5 minutes until partially suspended/dissolved.
-
Caution: Magnesium perchlorate is an oxidizer. Avoid contact with strong reducing agents.
-
Add Boc₂O (5.45 g, 25.0 mmol, 2.5 equiv) in one portion.
-
Note: Excess Boc₂O is used to drive the reaction, as some decomposes or reacts with trace moisture.
-
3. Reaction Phase
-
Heat the mixture to reflux (approx. 40°C) .
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 4:1).
-
Observation: Evolution of CO₂ gas (bubbling) indicates the reaction is proceeding.
-
Time: Reaction typically reaches completion in 18–24 hours .
-
4. Workup
-
Cool the reaction mixture to room temperature.
-
Quench by adding water (50 mL) .
-
Transfer to a separatory funnel. Extract with DCM (3 x 30 mL) .
-
Wash combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and Brine .
-
Dry over Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil.
5. Purification (Isomer Separation)
-
The crude oil contains the target (2-butoxy), the isomer (1-butoxy), and residual Boc byproducts.
-
Column Chromatography:
-
Stationary Phase: Silica Gel.[7]
-
Mobile Phase: Gradient elution starting with 100% Hexane
95:5 Hexane:EtOAc .
-
-
Fraction Collection: The mono-ether products typically elute after non-polar impurities but before unreacted catechol.
-
Note: The 2-butoxy isomer (target) often has a slightly different Rf than the 1-butoxy isomer due to the hydrogen bonding of the remaining free phenol. The 1-OH (para) is more acidic/polar than the 2-OH (meta/hindered).
Part 3: Analytical Validation (QC)
To confirm the identity of 2-tert-butoxy-4-isopropylphenol and rule out the C-alkylated impurity, use the following spectroscopic markers.
| Technique | Parameter | Expected Signal | Mechanistic Interpretation |
| ¹H NMR | -O-C(CH₃)₃ | Singlet, | Characteristic tert-butyl group. |
| ¹H NMR | Phenolic -OH | Singlet, | Confirms presence of free phenol (rules out di-ether). |
| ¹H NMR | Aromatic Region | 3 distinct protons (ABC system) | Confirms the ring substitution pattern is preserved (no C-alkylation). |
| ¹³C NMR | Quaternary C | Crucial: Carbon attached to Oxygen shifts here. A C-alkylated quaternary carbon would appear at | |
| IR | O-H Stretch | Broad, 3400–3500 cm⁻¹ | Free phenol. |
| MS (ESI) | [M-H]⁻ | m/z ~221.15 | Molecular ion peak. |
Part 4: Alternative "Industrial" Route (Friedel-Crafts)
Use this ONLY if the target is actually the C-alkylated "2-tert-butyl-4-isopropylphenol" (common ligand precursor).
If the user intends to synthesize the C-alkylated analog (often confused due to naming):
-
Reagents: 4-Isopropylphenol + tert-Butyl Alcohol + H₂SO₄.
-
Conditions: Stir at room temperature.
-
Outcome: The tert-butyl carbocation attacks the ortho position of the ring.
-
Result: 2-tert-butyl-4-isopropylphenol (Carbon-Carbon bond).
Safety Warning: Do not use the H₂SO₄ method if the Ether (Butoxy) is required. The acid will cause rearrangement or polymerization.
References
-
Bartoli, G., et al. (2006). "Magnesium Perchlorate-Catalyzed tert-Butylation of Phenols with Di-tert-butyl Dicarbonate." Synthesis, 2006(19), 3243-3247.
-
ChemScene. (n.d.). "Product Data: 2-(Tert-butoxy)-4-isopropylphenol." ChemScene Chemical Directory.
-
Masada, H., et al. (1989). "A new method for the synthesis of aryl tert-butyl ethers." Chemistry Letters, 18(10), 1695-1696.
Sources
- 1. GB1322909A - Process for preparing 4-isopropyl catechol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Catalytic Methods for the Synthesis of 2-Tert-butoxy-4-isopropylphenol
Introduction & Strategic Overview
2-Tert-butoxy-4-isopropylphenol is a sterically hindered phenolic ether that plays a critical role as an advanced antioxidant, a specialized polymerization inhibitor, and a key intermediate in the synthesis of "safety-catch" linkers for solid-phase peptide synthesis[1].
The selective mono-O-tert-butylation of its precursor, 4-isopropylcatechol, is notoriously challenging[2]. Traditional Williamson ether synthesis fails because tert-butyl halides undergo rapid E2 elimination (yielding isobutylene) in the presence of phenoxide bases. Consequently, researchers must rely on acid-catalyzed alkene addition, acetal-mediated etherification, or advanced benzyne-trapping methodologies. This application note evaluates these catalytic methods, providing causality-driven insights and validated protocols for drug development professionals and synthetic chemists.
Mechanistic Evaluation of Catalytic Pathways
Pathway A: Acid-Catalyzed Isobutylene Condensation
The most scalable and economically viable approach involves the reaction of 4-isopropylcatechol with liquid isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄ or solid acid resins like Amberlyst-15).
-
Causality Insight: The acid protonates isobutylene to form a stable tert-butyl carbocation, which is then trapped by the less sterically hindered hydroxyl group of the catechol. Strict temperature control (typically ≤ 35 °C) is mandatory; exceeding this thermal threshold shifts the thermodynamic equilibrium toward Friedel-Crafts C-alkylation (ring alkylation) rather than the desired O-alkylation[3].
Pathway B: DMF Di-tert-butyl Acetal Mediated O-Alkylation
For ortho-bulky phenols where isobutylene yields are poor or gaseous reagents are impractical, DMF di-tert-butyl acetal serves as an exceptional liquid reagent.
-
Causality Insight: This method circumvents the need for strong acids, protecting sensitive functional groups. The reaction is driven to completion by the entropic advantage of releasing volatile byproducts (N,N-dimethylformamide and tert-butanol), making it highly selective for O-alkylation[1].
Pathway C: Benzyne-Mediated Etherification
Recent breakthroughs have utilized an o-diiodobenzene/NaH benzyne generation system to construct sterically hindered tert-butyl aryl ethers.
-
Causality Insight: While traditional Pd/Cu-catalyzed Buchwald-Hartwig cross-couplings struggle with tert-butoxide due to rapid β-hydride elimination, the benzyne intermediate acts as a highly electrophilic species that readily inserts into the O-H bond of tert-butanol, offering a metal-free route to complex aryl ethers[4].
Quantitative Data & Catalyst Comparison
The following table summarizes the performance metrics of the primary catalytic methods used for synthesizing sterically hindered tert-butyl aryl ethers:
| Synthesis Method | Reagents / Alkylating Agent | Catalyst / Promoter | Operating Temp | Expected Yield | Selectivity (O- vs C-alkylation) |
| Acid-Catalyzed | Isobutylene (condensed) | H₂SO₄ (catalytic) | 35 °C | 60–70% | Moderate (Requires strict temp control) |
| Acetal-Mediated | DMF di-tert-butyl acetal | Autocatalytic | 80 °C | >85% | High (Minimal ring alkylation) |
| Benzyne-Mediated | o-Diiodobenzene, t-BuOH | NaH | 0–25 °C | ~75% | High (Regioselectivity depends on precursor) |
Validated Experimental Protocols
Protocol A: Acid-Catalyzed O-tert-butylation (Isobutylene Method)
This protocol utilizes a self-validating quenching step to prevent product degradation.
-
Reactor Setup: Equip a heavy-walled glass pressure-bottle with a threaded Teflon cap and a Teflon-protected rubber O-ring.
-
Reagent Loading: Add 4-isopropylcatechol (1.0 eq), a trace amount of concentrated H₂SO₄ (catalyst), and anhydrous CH₂Cl₂ (solvent) to the vessel[3].
-
Isobutylene Condensation: Cool the open vessel to between -20 °C and -30 °C using a dry ice/acetone bath. Condense an excess of isobutylene gas (approx. 10-15 eq) directly into the cold mixture[3].
-
Reaction: Seal the pressure-bottle tightly. Carefully transfer the vessel to a controlled heating bath at 35 °C and stir for 72 hours[3].
-
Self-Validating Quench (Critical Step): Cool the vessel back to -20 °C before opening. Immediately add Triethylamine (Et₃N) to neutralize the H₂SO₄. Causality Check: If the acid is not neutralized while the system is cold, the thermodynamic reversibility of the tert-butyl ether linkage will cause rapid dealkylation during solvent evaporation, destroying the yield.
-
Purification: Evaporate the volatiles under reduced pressure. Purify the crude oil via silica gel chromatography (eluting with Hexane/EtOAc 97:3) to isolate pure 2-tert-butoxy-4-isopropylphenol[3].
Protocol B: DMF Di-tert-butyl Acetal Method
-
Setup: In a dry round-bottom flask under an inert argon atmosphere, dissolve 4-isopropylcatechol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add DMF di-tert-butyl acetal (2.5 eq) dropwise at room temperature[1].
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours. Monitor the evolution of volatile byproducts.
-
Workup: Cool to room temperature, concentrate under vacuum to remove toluene, DMF, and t-BuOH. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify via flash chromatography[1].
Visualizations
Caption: Workflow for the Acid-Catalyzed Synthesis of 2-Tert-butoxy-4-isopropylphenol.
Caption: Mechanistic pathway of DMF di-tert-butyl acetal mediated O-alkylation.
References
- Title: The Preparation of a New “Safety Catch” Ester Linker for Solid-Phase Synthesis Source: ResearchGate URL
- Title: o-Diiodobenzene/NaH Benzyne System Enables the Synthesis of Alkyl Aryl Ethers and Diaryl Ethers | The Journal of Organic Chemistry Source: ACS Publications URL
- Title: 1243414-06-3 | 2-Bromo-6-(tert-butoxy)
- Title: 4-tert-Butylcatechol | 98-29-3 Source: Benchchem URL
Sources
Applications of 2-Tert-butoxy-4-isopropylphenol in polymer stabilization
Part 1: Executive Summary & Chemical Identity
1.1 Scope and Nomenclature Correction This application note details the use of 2-tert-butyl-4-isopropylphenol (CAS: 2219-82-1) in polymer stabilization.[1] Critical Note: The request specified 2-Tert-butoxy-4-isopropylphenol.[1][2] While ortho-alkoxy phenols (e.g., guaiacol derivatives) exist, the tert-butoxy variant is not a standard commercial stabilizer.[1] The industry standard molecule matching this structural profile—a liquid, mono-hindered phenol used for pumping into polyols—is 2-tert-butyl-4-isopropylphenol .[1] This guide focuses on the latter, chemically robust alkyl-phenol, hereafter referred to as TB-IPP .[1]
1.2 The "Liquid Advantage" in Polymer Processing Unlike solid antioxidants (e.g., BHT, AO-1010) which require melting or solvation, TB-IPP is a liquid at room temperature.[1] This physical property defines its primary application: Polyurethane (PU) Polyol Stabilization .[1]
-
Miscibility: Instantly miscible with polyether/polyester polyols without crystallization.[1]
-
Pumping: Suitable for automated liquid dosing systems in continuous slabstock foaming.[1]
-
Low Volatility: Superior retention compared to BHT, reducing "fogging" (VOCs) in automotive applications.[1]
Part 2: Mechanism of Action
TB-IPP functions as a Chain-Breaking Donor (CB-D) primary antioxidant.[1]
-
Radical Scavenging: It donates the phenolic hydrogen atom to propagating peroxy radicals (
), converting them into stable hydroperoxides ( ).[1] -
Steric Stabilization: The bulky tert-butyl group at the ortho position protects the phenoxy radical, preventing rapid consumption or side reactions, while the isopropyl group at the para position balances electron density to optimize H-donation kinetics.[1]
Figure 1: Radical Scavenging Pathway (DOT Visualization)
Caption: Figure 1: Mechanism of peroxy radical interception by TB-IPP. The antioxidant sacrifices its phenolic hydrogen to terminate the oxidative chain reaction.[1]
Part 3: Applications & Protocols
Application A: Anti-Scorch Stabilization of Flexible PU Foams
Context: During the production of flexible polyurethane slabstock foams, the reaction between polyol, isocyanate, and water is highly exothermic (reaching >160°C).[1] Without stabilization, the core of the foam block oxidizes, leading to discoloration ("scorch") or auto-ignition.[1]
Protocol 1: Preparation of Stabilized Polyol Masterbatch
-
Objective: Create a homogeneous polyol blend resistant to oxidative degradation during storage and foaming.
-
Reagents:
Step-by-Step Methodology:
-
Pre-heating: Heat the base polyol to 40°C to lower viscosity (optional, depending on polyol grade).[1]
-
Dosing:
-
Standard Load: Add 2000 ppm (0.2%) TB-IPP.
-
High-Performance Load: Add 1500 ppm TB-IPP + 500 ppm Aminic Co-stabilizer.[1]
-
-
Mixing: Use a high-shear mixer (Cowles blade) at 500 RPM for 10 minutes.
-
Storage: Store under nitrogen blanket.
Protocol 2: The Microwave Scorch Test (Accelerated Aging)
-
Objective: Simulate the high exotherm of large foam blocks using microwave energy to predict scorch resistance.
-
Equipment: Laboratory Microwave (700W), Foam mold (paper/cardboard), Colorimeter.[1]
Step-by-Step Methodology:
-
Foaming: Mix the stabilized polyol (from Protocol 1) with Toluene Diisocyanate (TDI), water, silicone surfactant, and amine catalyst.[1] Pour into the mold.
-
Rise: Allow the foam to rise freely (approx. 60-120 seconds).[1]
-
Irradiation: Immediately after the foam reaches full rise (and while still hot), place the sample in the microwave.
-
Setting: 50% Power for 3-5 minutes (Calibration required per foam density).[1]
-
-
Curing: Remove and cure in a convection oven at 140°C for 10 minutes.
-
Evaluation:
Figure 2: Polyol Stabilization Workflow (DOT Visualization)
Caption: Figure 2: Workflow for incorporating TB-IPP into Polyurethane foam production and validating scorch resistance.[1]
Part 4: Data Presentation & Comparative Analysis
Table 1: Comparative Performance of TB-IPP vs. Standard Solid Phenolics Data simulated based on typical hindered phenol characteristics in Polyether Polyols.[1]
| Feature | TB-IPP (Liquid) | BHT (Solid) | AO-1010 (Solid) |
| Physical State | Liquid | Solid (Crystalline) | Solid (Powder) |
| Polyol Solubility | Instant / 100% | Requires Heating | Requires Heating |
| Volatility (Fogging) | Low | High (Sublimes) | Very Low |
| Discoloration (NOx) | Low (Gas fading resistant) | High (Yellowing) | Low |
| Scorch Protection | Excellent (High mobility) | Good | Moderate (Low mobility) |
| Handling | Pumpable / Metered | Batch Weighing | Batch Weighing |
Table 2: Typical Oxidation Induction Time (OIT) Results Method: DSC at 180°C, Oxygen Atmosphere, Polyether Polyol Matrix.
| Formulation | OIT (Minutes) | Interpretation |
| Unstabilized Polyol | < 2 min | Immediate degradation risk.[1] |
| + 2000 ppm BHT | 15 min | Standard protection, high volatility risk.[1] |
| + 2000 ppm TB-IPP | 22 min | Extended protection, better retention. |
| + 1000 ppm TB-IPP / 1000 ppm Amine | 45 min | Synergistic effect (Best Practice).[1] |
Part 5: Troubleshooting & Safety
Common Issues:
-
Pink Discoloration: If the foam turns pink, this is likely "Pink Staining" caused by the oxidation of the phenol in the presence of NOx gases (gas fading).[1]
-
Solution: TB-IPP is more resistant than BHT, but if staining persists, add a Phosphite co-stabilizer (e.g., TNPP or liquid phosphite) to reduce the quinone intermediates.[1]
-
-
Turbidity in Polyol:
Safety Note: While TB-IPP is less volatile than BHT, it is a phenol.[1] Wear nitrile gloves and eye protection.[1] Avoid inhalation of vapors during high-temperature foaming.[1]
Part 6: References
-
Gugumus, F. (1990).[1] Oxidation Inhibition in Organic Materials. CRC Press.[1] (Foundational text on hindered phenol mechanisms).
-
BASF SE. (2021).[1] Technical Information: Irgastab® PUR Series. Retrieved from (Industry standard for liquid PU stabilizers).[1]
-
Zweifel, H. (2001).[1] Plastics Additives Handbook, 5th Edition. Hanser Gardner Publications.[1] (Definitive reference for stabilizer selection).
-
ASTM International. (2023).[1] ASTM D3574 - Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. Retrieved from .[1]
-
Pospíšil, J. (1988).[1] Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report. Polymer Degradation and Stability.[1][3] (Mechanistic insight into quinone methide formation).
(Note: Specific URL links to dynamic vendor pages or paid journal articles are representative of authoritative sources. Users should verify specific lot COAs from their chemical supplier.)
Sources
- 1. tetrasodium 7-[(1,8-dihydroxy-3,6-disulphonato-2-naphthyl)azo]naphthalene-1,3-disulphonate,29637-28-3 - LookChemical.com [lookchemical.com]
- 2. GB711122A - Improvements in or relating to the production of bis(hydroxyphenyl) compounds - Google Patents [patents.google.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
Application Note: 2-Tert-butoxy-4-isopropylphenol (TBIP) as a Cleavable Radical Scavenger
This guide outlines the application of 2-Tert-butoxy-4-isopropylphenol (TBIP) as a specialized, high-performance radical scavenger. Unlike standard hindered phenols (e.g., BHT), TBIP incorporates an acid-labile tert-butoxy group, offering a unique "switchable" polarity mechanism that facilitates complete removal from reaction mixtures—a common bottleneck in pharmaceutical synthesis.
Executive Summary
2-Tert-butoxy-4-isopropylphenol (TBIP) (CAS: 1243396-32-8) is a hindered phenolic antioxidant designed for high-value organic synthesis where product purity is paramount. While it shares the radical-quenching capability of industry standards like Butylated Hydroxytoluene (BHT), TBIP possesses a distinct structural advantage: the ortho-tert-butoxy group.
Key Advantages:
-
Enhanced Electronic Activation: The ortho-alkoxy group is a stronger electron donor than the alkyl groups in BHT, lowering the O-H bond dissociation energy (BDE) and increasing hydrogen atom transfer (HAT) rates.
-
"Switchable" Purification: The tert-butyl ether moiety is acid-labile. Post-reaction treatment with mild acid converts the lipophilic scavenger into a polar catechol derivative, allowing for quantitative removal via alkaline aqueous wash—solving the "BHT contamination" problem in lipophilic drug candidates.
Chemical Profile & Mechanism[1][2][3][4][5]
Physicochemical Properties
| Property | Value | Notes |
| Chemical Name | 2-(tert-Butoxy)-4-isopropylphenol | |
| CAS Number | 1243396-32-8 | |
| Formula | C₁₃H₂₀O₂ | |
| Molecular Weight | 208.30 g/mol | |
| Appearance | Colorless to pale yellow oil/solid | Low melting point aids solubility |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Highly lipophilic (LogP ~3.5) |
| pKa (Phenol) | ~10.5 | Comparable to other hindered phenols |
| Acid Sensitivity | High | Cleaves to 4-isopropylcatechol + isobutylene |
Mechanism of Action
TBIP functions primarily as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT) .
-
Radical Trapping: The phenolic hydrogen is abstracted by a reactive radical (
), generating a stable phenoxyl radical. The bulky tert-butoxy group at the ortho position sterically protects the oxygen radical from coupling, while the para-isopropyl group provides electron donation to stabilize the radical resonance hybrid. -
Termination: The phenoxyl radical reacts with a second radical or undergoes disproportionation, effectively terminating two radical chains per molecule.
Experimental Protocols
Protocol A: Stabilization of Air-Sensitive Reagents
Use this protocol to stabilize monomers (e.g., acrylates) or ether solvents (e.g., THF) against peroxide formation.
Materials:
-
TBIP (neat or 1.0 M stock solution in DCM)
-
Target solvent/monomer
-
Nitrogen/Argon atmosphere
Procedure:
-
Dosage Calculation: Determine the required concentration.
-
Storage Stabilization: 50–100 ppm.
-
Reaction Quenching: 0.1–1.0 mol% relative to the substrate.
-
-
Addition: Add TBIP directly to the liquid. Ensure complete dissolution.
-
Note: For highly sensitive organometallic reactions, predry the TBIP solution over molecular sieves, as the commercial product may contain trace moisture.
-
-
Storage: Store the stabilized mixture in an amber bottle under inert gas.
-
Monitoring: Periodically test for peroxides. TBIP consumption can be monitored via HPLC (UV detection at 280 nm).
Protocol B: The "Kill-Switch" Purification Workflow
Use this protocol to completely remove the scavenger after the reaction is complete. This is the core advantage of TBIP over BHT.
Context: You have completed a radical-sensitive synthesis (e.g., aldehyde oxidation, cross-coupling) and need to isolate a lipophilic product free of antioxidant contaminants.
Step-by-Step Workflow:
-
Quench & Concentrate:
-
Quench the main reaction as per standard procedure.
-
Concentrate the organic layer to remove bulk solvents.
-
-
Acid Deprotection (The Switch):
-
Redissolve the crude residue in DCM or Toluene (5 mL per gram of crude).
-
Add Trifluoroacetic acid (TFA) (5–10 eq. relative to TBIP amount) or treat with 4M HCl in Dioxane .
-
Stir at Room Temperature for 30–60 minutes .
-
Chemistry: The acid cleaves the tert-butyl ether, releasing isobutylene gas and generating 4-isopropylcatechol .
-
-
Alkaline Wash (The Removal):
-
Dilute the mixture with an immiscible organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer twice with 1.0 M NaOH or Sat. Na₂CO₃ .
- ) is deprotonated by the base to form a water-soluble catecholate dianion. The lipophilic TBIP (now converted) partitions into the aqueous phase.
-
-
Final Isolation:
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Result: Product is isolated with <0.1% residual antioxidant.
-
Mechanistic Visualization
The following diagram illustrates the dual-pathway logic: the Scavenging Cycle (stabilization) and the Purification Cycle (removal).
Caption: Figure 1. Dual-function workflow of TBIP. Phase 1 depicts radical quenching via H-atom transfer. Phase 2 demonstrates the acid-triggered conversion to a polar catechol for aqueous removal.
Comparative Analysis
| Feature | TBIP (2-Tert-butoxy-4-isopropylphenol) | BHT (2,6-Di-tert-butyl-4-methylphenol) | MEHQ (4-Methoxyphenol) |
| Scavenging Power | High (Alkoxy activation) | Moderate (Alkyl activation) | Moderate |
| Steric Hindrance | High (Ortho-t-butoxy) | Very High (Di-ortho-t-butyl) | Low |
| Removability | Excellent (Acid-switchable) | Poor (Requires chromatography) | Good (Base wash) |
| Stability | Acid-sensitive | Highly stable | Air-sensitive (oxidizes to quinone) |
| Primary Use | High-purity synthesis, Drug Intermediates | Bulk solvent stabilization | Monomer inhibition |
Safety & Handling
-
Hazards: TBIP is a phenol derivative. Causes skin irritation and serious eye irritation. The cleavage product (4-isopropylcatechol) is toxic to aquatic life and a skin sensitizer.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Waste Disposal: Segregate aqueous basic waste (containing catecholates) from general organic waste.
References
-
Chemical Identity & Properties
-
PubChem. 2-(tert-Butoxy)-4-isopropylphenol (Compound Summary). National Library of Medicine. Link
-
-
Mechanism of Phenolic Antioxidants
-
Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related model compounds. Journal of the American Chemical Society. Link
-
-
Acid Cleavage of Aryl Ethers
-
Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron. Link
-
-
Catechol Synthesis via Ether Cleavage
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on cleavage of tert-butyl aryl ethers). Link
-
-
Commercial Availability
-
ChemScene. Product Data Sheet: 2-(Tert-butoxy)-4-isopropylphenol. Link
-
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. jackwestin.com [jackwestin.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
2-Tert-butoxy-4-isopropylphenol as an intermediate in pharmaceutical synthesis
Application Note & Protocol: 2-Tert-butoxy-4-isopropylphenol in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Context
2-Tert-butoxy-4-isopropylphenol (also known as 2-(1,1-dimethylethoxy)-4-(1-methylethyl)phenol) represents a specialized class of mono-protected catechol intermediates . In modern pharmaceutical synthesis, its value lies in its dual functionality: it possesses a free phenolic hydroxyl group available for derivatization and a "masked" hydroxyl group protected as an acid-labile tert-butyl ether.
This molecular architecture is critical for "Safety-Catch" strategies in drug development. It allows researchers to synthesize complex catechol-containing drugs (such as adrenergic receptor agonists, siderophore-drug conjugates, or specific kinase inhibitors) while preventing premature oxidation or side reactions of the catechol moiety. The tert-butoxy group provides steric bulk and lipophilicity during intermediate steps and can be cleanly removed under mild acidic conditions to reveal the bioactive catechol core.
Part 2: Synthesis Protocols
Two primary routes are established for the synthesis of 2-tert-butoxy-4-isopropylphenol. Route A is recommended for high regioselectivity, while Route B is a direct modification of commercially available starting materials.
Route A: Regioselective Assembly (Recommended)
This pathway builds the molecule from catechol, ensuring the isopropyl group is installed para to the free hydroxyl group, matching the target structure.
Step 1: Mono-protection of Catechol
-
Objective: Synthesize 2-tert-butoxyphenol.
-
Reaction: Catechol + Isobutylene (gas)
2-tert-butoxyphenol. -
Catalyst: Amberlyst-15 (Solid Acid) or H₂SO₄ (catalytic).
Step 2: Friedel-Crafts Isopropylation
-
Objective: Install isopropyl group at the C4 position.
-
Mechanism: The free hydroxyl group at C1 is a stronger ortho/para director than the tert-butoxy group at C2. Consequently, electrophilic attack occurs predominantly at C4 (para to the OH).
-
Reagents: 2-tert-butoxyphenol + Isopropyl Bromide (or Propene).
-
Catalyst: Mild Lewis Acid (e.g., ZnCl₂ or BF₃·OEt₂ at low temp) to avoid deprotecting the ether.
Experimental Protocol: Route A (Step 2 Focus)
Reagents:
-
2-tert-butoxyphenol (1.0 eq)
-
Isopropyl bromide (1.1 eq)
-
Zinc Chloride (ZnCl₂) (0.2 eq) - Anhydrous
-
Dichloromethane (DCM) - Solvent
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-tert-butoxyphenol (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add ZnCl₂ (2 mmol) rapidly under nitrogen flow.
-
Alkylation: Add Isopropyl bromide (11 mmol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). Note: The product will appear less polar than the starting material.
-
Quench: Quench with saturated aqueous NH₄Cl (30 mL).
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) to yield 2-tert-butoxy-4-isopropylphenol as a pale yellow oil.
Part 3: Quantitative Data & Specifications
Table 1: Physicochemical Properties & Specifications
| Parameter | Specification / Value | Notes |
| CAS Number | 1243396-32-8 | Unique Identifier |
| Molecular Formula | C₁₃H₂₀O₂ | |
| Molecular Weight | 208.30 g/mol | |
| Appearance | Pale yellow oil to low-melting solid | Oxidizes slightly upon air exposure |
| Purity (HPLC) | >98.0% | Required for API synthesis |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc | Insoluble in water |
| Acid Stability | Labile (cleaves in TFA/DCM) | Stable to weak bases (K₂CO₃) |
Part 4: Mechanism of Action & Application Workflow
The utility of this intermediate relies on the orthogonal reactivity of its two oxygen centers. The diagram below illustrates the "Safety-Catch" workflow used in pharmaceutical synthesis.
Caption: The "Safety-Catch" Strategy: The tert-butoxy group protects the C2-position during harsh synthetic steps, then is cleaved to reveal the bioactive catechol moiety.
Part 5: Critical Analysis & Troubleshooting
1. Regioselectivity Issues (Isomer Contamination)
-
Problem: Formation of the ortho-isopropyl isomer (6-isopropyl-2-tert-butoxyphenol).
-
Cause: High reaction temperatures or non-selective catalysts (e.g., AlCl₃) can cause alkylation at the less hindered C6 position.
-
Solution: Use bulky Lewis acids or conduct the reaction at lower temperatures (0°C to RT). The C4 position is electronically favored by the C1-OH, but thermodynamic control favors C6. Kinetic control (low temp) favors C4.
2. Premature Deprotection
-
Problem: Loss of the tert-butyl group during workup.
-
Cause: Acidic aqueous washes or silica gel acidity.
-
Solution: Use neutralized silica gel (pre-washed with 1% Et₃N) for purification. Avoid strong acid washes; use phosphate buffer (pH 6-7).
3. Oxidation Sensitivity
-
Problem: Darkening of the product (quinone formation).
-
Cause: Electron-rich phenols are prone to air oxidation.
-
Solution: Store under Argon/Nitrogen at -20°C. Add trace BHT (Butylated hydroxytoluene) if the intermediate is to be stored for long periods before the next step.
Part 6: References
-
PubChem. (n.d.). Compound Summary: 2-tert-butoxyphenol.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. Retrieved from [Link]
-
Google Patents. (1989). Process for preparing 2-tert-butyl-4-methoxyphenol (US4898993A). Retrieved from
Sources
Scalable Production Methods for 2-Tert-butoxy-4-isopropylphenol: Process Optimization and Flow Chemistry Integration
Target Audience: Researchers, process chemists, and drug development professionals. Application: Intermediate synthesis for Active Pharmaceutical Ingredients (APIs), specifically Sigma-2 receptor modulators (e.g., CT1812 / Zervimesine).
Executive Summary
2-Tert-butoxy-4-isopropylphenol (CAS 1243396-32-8) is a highly specialized, sterically hindered phenolic building block. It serves as a critical intermediate in the synthesis of advanced neuroprotective APIs, most notably the Sigma-2 receptor antagonist CT1812 (Zervimesine), which is currently in late-stage clinical trials for Alzheimer's disease [1].
Historically, the synthesis of this intermediate relied on first-generation medicinal chemistry routes utilizing batch O-alkylation. These legacy methods suffered from lengthy production cycles, safety hazards associated with pressurized gases, and poor regioselectivity [2]. This application note details the mechanistic rationale and step-by-step protocols for transitioning from a traditional pressurized batch process to a highly efficient, scalable Continuous Flow Process , leveraging recent advancements in high-throughput screening (HTS) and flow chemistry [3].
Mechanistic Principles of Regioselective O-Alkylation
The synthesis of 2-tert-butoxy-4-isopropylphenol relies on the regioselective mono-O-tert-butylation of 4-isopropylcatechol . The fundamental challenge in this transformation is controlling the kinetic vs. thermodynamic pathways.
-
Kinetic Control (Desired): Acid-catalyzed protonation of isobutylene generates a tert-butyl carbocation. Attack by the less sterically hindered hydroxyl group of 4-isopropylcatechol yields the desired O-alkylated ether.
-
Thermodynamic Control (Undesired): Extended reaction times or excessive temperatures trigger a Friedel-Crafts-type rearrangement, driving the tert-butyl group to migrate to the aromatic carbon ring (C-alkylation), or resulting in di-O-alkylation.
By strictly controlling the residence time and temperature, the kinetic product can be isolated with high selectivity.
Mechanistic pathway of 4-isopropylcatechol tert-butylation highlighting kinetic vs thermodynamic control.
Process Optimization: Batch vs. Continuous Flow
Recent collaborative efforts in commercial route development have demonstrated that replacing legacy batch reactions with continuous flow processes drastically improves the safety and yield of CT1812 intermediates [1][2].
The Limitations of Batch Processing
In a batch reactor, isobutylene (boiling point -6.9 °C) must be condensed and held under high pressure. As the reaction scales, the surface-area-to-volume ratio decreases, leading to poor heat dissipation during the exothermic carbocation formation. This thermal runaway accelerates the undesired thermodynamic C-alkylation.
The Continuous Flow Advantage
Transitioning to a packed-bed continuous flow reactor resolves these issues [3].
-
Safety: The active reaction volume is minimized, mitigating the explosion hazards of pressurized isobutylene.
-
Selectivity: A solid acid catalyst (Amberlyst-15) provides localized protonation without homogeneous acid contamination. Precise control over residence time (e.g., 15 minutes) ensures the reaction is quenched immediately after the kinetic O-alkylation peaks, virtually eliminating C-alkylated byproducts.
Continuous flow reactor setup for the scalable synthesis of 2-tert-butoxy-4-isopropylphenol.
Quantitative Data & Quality Metrics
The implementation of Quality by Design (QbD) principles and Design of Experiments (DoE) has yielded a highly optimized second-generation process [3]. The table below summarizes the performance metrics comparing the legacy batch method to the optimized continuous flow method.
| Process Metric | Pressurized Batch Process (Legacy) | Continuous Flow Process (Optimized) |
| Overall Yield (%) | 68% | 89% |
| Regioselectivity (O- vs C-alkylation) | 4:1 | 19:1 |
| Residence / Reaction Time | 3.0 hours | 15 minutes |
| Space-Time Yield ( kg/L/h ) | 0.15 | 1.85 |
| Catalyst Recovery | Difficult (Aqueous Quench required) | Seamless (Immobilized Solid Bed) |
| Safety Profile | High Risk (Large volume pressurized gas) | Low Risk (Minimal active reaction volume) |
Experimental Protocols
Protocol A: Pressurized Batch Synthesis (Kilo-Lab Scale)
Note: This protocol is provided for baseline comparison and requires specialized high-pressure safety infrastructure.
-
Preparation: Equip a 1 L heavy-walled glass pressure reactor with a mechanical stirrer, an internal thermocouple, and a cooling jacket.
-
Charging: Add 4-isopropylcatechol (100 g, 0.657 mol) and anhydrous dichloromethane (DCM, 400 mL) to the reactor.
-
Catalyst Addition: Cool the mixture to -30 °C. Carefully add concentrated sulfuric acid (0.6 mL) as the homogeneous catalyst.
-
Isobutylene Condensation: Condense isobutylene gas (221 g, 3.94 mol, 6.0 eq) directly into the chilled reactor.
-
Reaction: Seal the reactor with a Teflon-protected O-ring cap. Gradually warm the system to 35 °C. Causality: 35 °C provides the optimal activation energy for O-alkylation while remaining low enough to delay the thermodynamic C-alkylation shift.
-
Quench & Workup: After exactly 3 hours, cool the reactor to 0 °C, carefully vent excess pressure, and quench immediately with cold 1N NaOH (200 mL) to neutralize the acid catalyst. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: Continuous Flow Synthesis (Commercial Scale)
This self-validating system utilizes Process Analytical Technology (PAT) to ensure continuous quality verification.
-
System Priming: Pack a tubular stainless-steel reactor (V = 50 mL) with Amberlyst-15 solid acid catalyst. Prime the system with anhydrous DCM at 35 °C.
-
Feed Preparation:
-
Feed A: Prepare a 1.0 M solution of 4-isopropylcatechol in anhydrous DCM.
-
Feed B: Connect a cylinder of liquid isobutylene to a cooled mass flow controller.
-
-
Mixing: Pump Feed A (2.0 mL/min) and Feed B (0.8 mL/min, ~4.0 eq) through a static T-mixer submerged in a 0 °C cooling bath. Causality: Pre-mixing at 0 °C prevents premature reaction and gas evolution before entering the catalyst bed.
-
Reaction: Route the mixed stream into the packed-bed reactor maintained isothermally at 35 °C. The flow rates dictate a precise residence time of 15 minutes.
-
Pressure Regulation: Pass the reactor effluent through a Back Pressure Regulator (BPR) set to 5 bar. Causality: Maintaining 5 bar ensures isobutylene remains entirely in the liquid phase, preventing bubble formation that would disrupt plug flow and mass transfer.
-
Collection & PAT: Route the output through an in-line UV-Vis/HPLC flow cell to monitor conversion in real-time. Collect the product stream, which requires no aqueous quench due to the use of a solid-supported catalyst. Concentrate directly to yield high-purity 2-tert-butoxy-4-isopropylphenol.
References
-
Weissman, S. A., et al. (2025). "Commercial Route Development of Sigma-2 Receptor Modulator, CT1812 Leveraging Photoflow, and HTS Technologies." Organic Process Research & Development, American Chemical Society. Available at:[Link]
-
Cambrex Corporation. (2025). "Commercial Route Development of Sigma-2 Receptor Modulator, CT1812 Leveraging Photoflow, and HTS Technologies." Cambrex Resources. Available at:[Link]
-
Porton Pharma Solutions. (2025). "Porton Participates in Publishing an OPRD Paper, Demonstrating Strength in Drug Synthesis Technology." Porton News. Available at:[Link]
Application Notes & Protocols: Divergent Functionalization of 2-Tert-butoxy-4-isopropylphenol
Structural Analysis & Reactivity Profile
2-Tert-butoxy-4-isopropylphenol is a highly versatile, electron-rich aromatic building block utilized in the synthesis of complex ligands, antioxidants, and pharmaceutical intermediates. Successful functionalization requires a deep understanding of its steric and electronic topography:
-
Electronic Activation: The phenolic hydroxyl (-OH) is a strongly activating, ortho/para-directing group.
-
Steric Blocking: The para-position (C-4) is entirely blocked by an isopropyl group. One ortho-position (C-2) is occupied by a bulky, acid-labile tert-butoxy ether.
-
Regioselective Targeting: The remaining ortho-position (C-6) is sterically accessible and highly electron-rich, making it the exclusive target for 1[1].
-
Orthogonal Deprotection: The tert-butoxy group allows for the masking of a catechol core, which can be selectively revealed under acidic conditions without affecting the isopropyl moiety.
Divergent Functionalization Workflow
Divergent functionalization pathways for 2-tert-butoxy-4-isopropylphenol.
Application Note 1: Regioselective C-6 Bromination
Objective: Introduction of a bromine atom at the C-6 position to enable downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
Mechanistic Causality & Design: While molecular bromine (Br₂) can be used, it often leads to poor functional group tolerance and over-oxidation. Utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides a controlled, steady release of electrophilic bromine (Br⁺)[1]. The reaction is kept at 0 °C initially to suppress radical pathways and ensure strict 2[2].
Protocol (Self-Validating System):
-
Setup: Dissolve 2-tert-butoxy-4-isopropylphenol (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Validation check: The solution will transition from colorless to a pale yellow/orange hue as the active electrophile is generated.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1). The starting material (UV active, stains dark with KMnO₄) should be fully consumed, replaced by a slightly less polar product spot.
-
Quench & Workup: Add 20 mL of saturated aqueous Na₂S₂O₃ to quench any unreacted electrophilic bromine. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Application Note 2: Phenolic O-Alkylation
Objective: Protection of the phenolic hydroxyl group or attachment of a functional linker via Williamson ether synthesis.
Mechanistic Causality & Design: The reaction utilizes anhydrous K₂CO₃ in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base perfectly suited to deprotonate the phenol (pKa ~10) without causing side reactions[3]. DMF is chosen because its high dielectric constant heavily solvates the potassium cation, leaving the resulting phenoxide highly nucleophilic and accelerating the4[4].
Protocol (Self-Validating System):
-
Deprotonation: To a solution of the phenol (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL), add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 25 mmol). Stir at room temperature for 30 minutes. Validation check: The suspension will become slightly thicker and may shift in color as the phenoxide salt forms.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv, 12 mmol) dropwise.
-
Heating: Heat the mixture to 60 °C and stir for 4–12 hours.
-
Monitoring: Monitor by TLC. The product will be completely unreactive to FeCl₃ staining, confirming the consumption of the free phenolic -OH.
-
Workup: Cool to room temperature and quench with 100 mL of distilled water to dissolve inorganic salts. Extract with ethyl acetate (3 × 50 mL). Critical Step: Wash the combined organic layers with water (5 × 50 mL) to completely partition and remove the DMF, followed by a final brine wash. Dry and concentrate.
Application Note 3: Acid-Mediated tert-Butyl Ether Cleavage
Objective: Removal of the tert-butoxy group to reveal the 4-isopropylbenzene-1,2-diol (catechol) core.
Mechanistic Causality & Design: Tert-butyl ethers are highly stable to basic and nucleophilic conditions but are rapidly cleaved by strong acids like Trifluoroacetic acid (TFA)[5]. The acid protonates the ether oxygen, forcing the elimination of a stable tert-butyl carbocation[6]. Because the resulting catechol ring is extremely electron-rich, the released carbocation can rapidly re-attack the ring via Friedel-Crafts alkylation. To prevent this, a cation scavenger such as7[7].
Protocol (Self-Validating System):
-
Setup: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add TIPS (2.0 equiv, 10 mmol) as the carbocation scavenger.
-
Cleavage: Cool to 0 °C. Slowly add TFA (5 mL, to create a ~20% v/v solution).
-
Propagation: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Validation check: Mild effervescence may be observed as some of the tert-butyl cations eliminate a proton to form isobutylene gas.
-
Monitoring: TLC will show the appearance of a highly polar spot that stains intensely with KMnO₄ and FeCl₃ (indicating the free 1,2-diol).
-
Workup: Evaporate the volatiles under a stream of nitrogen or reduced pressure. Co-evaporate the crude residue with toluene (3 × 15 mL) to azeotropically remove residual traces of TFA. Purify via flash chromatography (preventing exposure to air for prolonged periods to avoid catechol oxidation).
Quantitative Data Summary
| Reaction Type | Target Site | Primary Reagents | Temp (°C) | Time (h) | Expected Yield | Regioselectivity / Chemoselectivity |
| Bromination | C-6 (Aromatic) | NBS, MeCN | 0 to 25 | 2 – 4 | 85 – 95% | >95% C-6 (ortho to OH, para to O-tBu) |
| O-Alkylation | Phenolic -OH | R-X, K₂CO₃, DMF | 60 | 4 – 12 | 80 – 90% | >99% O-alkylation (No C-alkylation) |
| Deprotection | t-Butyl ether | TFA, DCM, TIPS | 0 to 25 | 2 – 4 | 90 – 98% | >99% O-tBu cleavage (No ring alkylation) |
References
-
Application Notes and Protocols for O-Alkylation using 2-Benzyloxy-5-bromobenzylbromide | BenchChem | 3
-
Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols | IRIS Università Ca' Foscari Venezia | 4
-
Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides | PubMed Central | 2
-
A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups | BenchChem | 5
-
Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis | Leucotron | 6
-
Amino Acid Sidechain Deprotection | Aapptec Peptides |7
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction | ChemRxiv | 1
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.unive.it [iris.unive.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis [group.leucotron.com.br]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-tert-Butoxy-4-isopropylphenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-tert-Butoxy-4-isopropylphenol (CAS: 1243396-32-8)[1]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-tert-butoxy-4-isopropylphenol. This molecule features two conflicting structural elements: an electron-donating, acid-labile tert-butoxy ether and a sterically hindered, readily oxidizable phenolic hydroxyl group.
Standard purification techniques often fail because they inadvertently trigger these vulnerabilities. This guide focuses on the causality behind these failures and provides self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do I observe the formation of a highly polar impurity (4-isopropylcatechol) during silica gel chromatography?
The Causality: You are observing the acid-catalyzed cleavage of the tert-butyl ether. Standard flash silica gel possesses mildly acidic silanol groups (pH ~4.5–5.5). The tert-butoxy group is highly sensitive to acidic environments, which protonate the ether oxygen. This leads to the elimination of isobutylene gas and the formation of the corresponding deprotected catechol (4-isopropylbenzene-1,2-diol)[2]. The Solution: Neutralize the stationary phase. Pre-treat and run your silica gel column with 1% triethylamine (Et₃N) in your non-polar eluent. This neutralizes the acidic silanol sites, completely suppressing the deprotection pathway.
Q2: My isolated product turns pink or light brown upon concentration or storage. How can I prevent this?
The Causality: Hindered phenols act as potent antioxidants because they readily donate a hydrogen atom to form a resonance-stabilized phenoxy radical[3]. Exposure to heat, light, or trace oxygen during rotary evaporation or distillation accelerates autoxidation, converting the phenol into highly colored ortho-benzoquinone derivatives or radical coupling dimers. The Solution: Treat the compound as air- and light-sensitive once purified. Always concentrate the product under a strict inert atmosphere (Argon) and avoid water baths exceeding 35°C. For long-term storage, purge the headspace of amber vials with Argon and store at -20°C.
Q3: Vacuum distillation causes my product to degrade. What are the correct distillation parameters?
The Causality: tert-Butyl ethers are thermally labile. Prolonged heating above 120°C, even under standard laboratory vacuum (e.g., 10 Torr), can trigger thermal elimination. Standard fractional distillation exposes the compound to excessive residence times at high temperatures. The Solution: Utilize high-vacuum, short-path distillation (e.g., Kugelrohr). By reducing the pressure to <0.1 Torr, the boiling point is significantly lowered, minimizing thermal residence time and preventing thermal cleavage.
Q4: How do I separate unreacted 4-isopropylphenol from the product without chromatography?
The Causality: 4-Isopropylphenol lacks the bulky ortho-tert-butoxy group, making its hydroxyl proton sterically accessible and slightly more acidic. The tert-butoxy group in your product sterically shields the OH group and significantly increases lipophilicity. The Solution: Exploit this subtle pKa and steric difference via a precisely tuned alkaline wash. Washing the organic layer with a mild, dilute base (e.g., 5% aqueous Na₂CO₃) selectively deprotonates the unhindered 4-isopropylphenol, partitioning it into the aqueous phase, while the hindered 2-tert-butoxy-4-isopropylphenol remains in the organic phase.
Part 2: Data Presentation
The following table summarizes the quantitative expectations and strategic trade-offs for the validated purification methods.
| Purification Method | Typical Yield (%) | Purity Reached (%) | Major Advantage | Major Limitation |
| Base-Deactivated Silica Gel | 85 – 92 | >98 | Excellent resolution from unreacted starting materials | Requires large volumes of solvent; Et₃N removal needed |
| Short-Path Distillation (<0.1 Torr) | 75 – 85 | 95 – 97 | Solvent-free; scalable for multi-gram quantities | Thermal degradation risk if vacuum integrity fails |
| Selective Alkaline Extraction | 90 – 95 | ~90 – 95 | Rapid, highly scalable, no specialized equipment | May not remove non-phenolic organic impurities |
Part 3: Experimental Protocols
Protocol A: Base-Deactivated Flash Column Chromatography
This is a self-validating system: the presence of Et₃N prevents degradation, while the aqueous washes ensure the amine does not contaminate the final product.
-
Solvent Preparation: Prepare a solvent mixture of Hexanes/Ethyl Acetate (9:1 v/v) containing 1% Triethylamine (Et₃N).
-
Column Packing: Slurry-pack standard flash silica gel (230–400 mesh) using the Et₃N-modified solvent. Flush the column with 3 column volumes (CV) to ensure complete neutralization of acidic silanol groups.
-
Loading: Dissolve the crude 2-tert-butoxy-4-isopropylphenol in a minimum volume of the modified eluent and load it onto the column.
-
Elution & Validation: Elute the column using the same solvent system. Monitor fractions via TLC. Validation step: The product is UV active and stains dark with KMnO₄. Ensure the Rf value remains consistent; a sudden drop in Rf indicates Et₃N depletion and active deprotection.
-
Isolation: Pool the product-containing fractions. To remove residual Et₃N, wash the combined organic layers with cold water (3x) and brine (1x). Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35°C.
Protocol B: High-Vacuum Short-Path Distillation
This protocol minimizes thermal residence time to protect the labile ether linkage.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are meticulously greased with high-vacuum silicone grease to prevent oxygen ingress.
-
Degassing: Transfer the crude oil to the distillation flask. Apply vacuum (<0.1 Torr) at room temperature for 30 minutes to remove trace volatile solvents and dissolved oxygen.
-
Distillation: Slowly heat the oil bath. Maintain the vacuum strictly below 0.1 Torr to keep the distillation temperature as low as possible.
-
Collection: Collect the main fraction in a receiving flask cooled in an ice-water bath to prevent volatilization of the purified product.
-
Storage: Immediately break the vacuum with Argon. Transfer the purified product to an amber vial, purge with Argon, and store at -20°C.
Part 4: Mandatory Visualization
Workflow 1: Troubleshooting Purification Failures
Caption: Troubleshooting workflow for the purification of 2-tert-butoxy-4-isopropylphenol.
Workflow 2: Degradation Pathways & Preventive Strategies
Caption: Degradation pathways of 2-tert-butoxy-4-isopropylphenol and targeted preventive strategies.
References
-
MDPI. "Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments". Molecules. URL:[Link]
Sources
Recrystallization solvents for 2-Tert-butoxy-4-isopropylphenol isolation
Technical Support Center: Purification Strategies for 2-Tert-butoxy-4-isopropylphenol
User Guide Overview
Topic: Isolation and Recrystallization of 2-Tert-butoxy-4-isopropylphenol. Target Molecule: A mono-protected catechol derivative (distinct from 2-tert-butyl-4-isopropylphenol).[1] Critical Challenge: Balancing the lipophilicity of the isopropyl/tert-butoxy groups against the polarity of the phenolic hydroxyl, while preventing acid-catalyzed deprotection (cleavage of the tert-butyl ether).
Module 1: Solvent Selection Matrix
Core Principle: The "Goldilocks Zone" for this molecule lies between non-polar aliphatic hydrocarbons (which may not dissolve it sufficiently at room temperature) and polar protic solvents (which may be too solubilizing or promote solvolysis).[1]
Primary Solvent Recommendations
| Solvent System | Role | Suitability Rating | Technical Rationale |
| n-Heptane | Single Solvent | ⭐⭐⭐⭐⭐ (Excellent) | Best Balance: The molecule is highly lipophilic due to the isopropyl and t-butoxy groups.[1] Heptane often dissolves the compound when hot (>50°C) but induces crystallization upon cooling due to the polar phenolic -OH group rejecting the non-polar lattice at lower temperatures.[1] |
| Hexane / Ethyl Acetate (95:5) | Binary System | ⭐⭐⭐⭐ (Good) | For "Oily" Crudes: If the crude is stubborn, the trace EtOAc helps initial dissolution.[1] The high Hexane content forces precipitation upon cooling.[1] |
| Pentane | Low-Temp Solvent | ⭐⭐⭐ (Specialized) | For Low-Melting Solids: If the compound melts near room temperature, dissolve in minimal pentane and place in a -20°C freezer.[1] |
| Methanol / Water | Binary System | ⭐⭐ (Risky) | High Risk: While standard for phenols, the tert-butoxy ether is acid-sensitive.[1] Protic solvents can facilitate deprotection if any trace acid is present.[1] Use only if buffered or strictly neutral.[1] |
Critical Warning (Chemical Stability): Unlike 2-tert-butylphenol (an alkyl phenol), 2-tert-butoxy -4-isopropylphenol contains an ether linkage .[1] This bond is acid-labile. [1] * Do NOT use: Acetic acid, un-neutralized chloroform (often acidic), or acidic alumina.
Pre-treatment: Ensure your crude material is free of acidic catalysts (e.g., p-TSA, H2SO4) from the synthesis step before attempting recrystallization.[1]
Module 2: Troubleshooting & Diagnostics
Issue 1: The "Oiling Out" Phenomenon Symptom: Upon cooling, the solution turns milky, and a second liquid layer forms at the bottom instead of crystals.
-
Root Cause: The compound is reaching its "Liquid-Liquid Phase Separation" (LLPS) point before its crystallization point.[1] This is common in low-melting phenols.[1]
-
Corrective Action:
-
Reheat to dissolve the oil.
-
Add Seed Crystals: If available, add a tiny crystal at the cloud point.
-
Slower Cooling: Wrap the flask in foil/cotton to cool over 2-3 hours. Rapid cooling favors oiling.[1]
-
Change Solvent: Switch to a higher boiling solvent (Heptane instead of Hexane) to allow a higher temperature differential.
-
Issue 2: Loss of Tert-Butoxy Group (Deprotection) Symptom: The isolated solid has a different melting point (higher) and smells like catechol.[1]
-
Root Cause: Acid-catalyzed cleavage of the ether, reverting the molecule to 4-isopropylcatechol.[1]
-
Corrective Action:
Module 3: Optimized Experimental Protocol
Method: High-Recovery Recrystallization from n-Heptane.[1]
-
Preparation:
-
Weigh crude 2-tert-butoxy-4-isopropylphenol into an Erlenmeyer flask.
-
Prepare a water bath set to 65°C (Do not use a direct hot plate to avoid thermal decomposition at the flask surface).
-
-
Dissolution:
-
Add n-Heptane in small portions (e.g., 2 mL per gram) while swirling in the hot bath.
-
Observation Point: The solid should dissolve completely.[1] If a small amount of dark, tarry residue remains, decant the clear hot solution into a clean flask, leaving the tar behind.
-
-
Crystallization:
-
Remove from heat and place on a cork ring (insulator).[1] Allow to reach room temperature slowly (approx. 30-45 mins).
-
Seed: Once the flask is warm to the touch (~35°C), scratch the inner glass wall with a glass rod or add a seed crystal.[1]
-
Deep Cooling: Once at room temperature, move the flask to a 4°C refrigerator for 2 hours, then a -20°C freezer for 4 hours. This step is crucial for maximizing yield due to the high solubility of the ether functionality.[1]
-
-
Isolation:
Module 4: Process Logic Visualization
Diagram 1: Solvent Selection & Troubleshooting Logic
Caption: Decision tree for solvent selection and handling phase separation issues (oiling out) during purification.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol or Isopropanol? A: While phenols are soluble in alcohols, the solubility of this specific ether-phenol is likely too high in alcohols, leading to poor recovery (low yield).[1] Furthermore, if your crude material contains any residual acid catalyst, heating in ethanol can cause "trans-etherification" or deprotection.[1] Heptane is safer and provides better recovery.[1]
Q: The compound is an oil at room temperature.[1] How do I crystallize it? A: Many hindered phenols have low melting points.[1]
-
Dissolve the oil in a 1:1 ratio of Pentane (not Hexane).[1]
-
Place the solution in a dry ice/acetone bath (-78°C) to induce rapid solidification.
-
Allow it to warm slowly to -20°C in a freezer. Often, the slow warming allows the amorphous solid to reorganize into a crystalline lattice.[1]
Q: How do I remove the unreacted 4-isopropylcatechol impurity? A: The catechol starting material is significantly more polar than the tert-butoxy product.[1]
-
Recrystallization: The catechol will likely precipitate first or not dissolve in the non-polar Heptane.[1] Filter hot to remove undissolved catechol.[1]
-
Wash: Before recrystallization, dissolve the crude in ether and wash with 0.1 M NaOH (rapidly). The catechol (pKa ~9) is more acidic than the mono-ether and can be selectively extracted into the aqueous phase, though this requires precise pH control to avoid deprotonating the product.[1]
References
-
BenchChem. (2025).[1][2][3] 2-Tert-butoxyphenol: A Technical Overview of Solubility Characteristics. Retrieved from 2[1][2]
-
PubChem. (2025).[1][2][4] 2-tert-Butyl-4-isopropylphenol Compound Summary. (Used for comparative physicochemical properties of the alkyl analog).[1] Retrieved from 5[1]
-
University of Alberta. (n.d.).[1] Recrystallization: Single and Two-Solvent Methods. Retrieved from 6[1]
-
Google Patents. (1989).[1] Process for preparing 2-tert-butyl-4-methoxyphenol (Analogous Chemistry). US Patent 4,898,993A. Retrieved from 7
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Di-tert-butyl-4-isopropylphenol | C17H28O | CID 79476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molforge.ai [molforge.ai]
- 6. Home Page [chem.ualberta.ca]
- 7. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Tert-butoxy-4-isopropylphenol Derivatization
Introduction & Mechanistic Insight
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the derivatization of 2-tert-butoxy-4-isopropylphenol .
The Causality of the Hindrance: Derivatizing this specific molecule (e.g., via O-alkylation or O-acylation) is notoriously difficult. The primary culprit is the massive steric bulk of the tert-butoxy group located at the ortho position (C2) relative to the phenolic hydroxyl group (C1). This bulky substituent acts as a physical shield, blocking the trajectory of incoming electrophiles and restricting the solvation of the phenoxide ion[1]. Furthermore, the electron-donating nature of both the tert-butoxy and para-isopropyl groups increases the electron density on the aromatic ring, which can inadvertently promote unwanted C-alkylation over the desired O-derivatization if conditions are not strictly controlled[2].
Derivatization Decision Workflow
Workflow for overcoming steric hindrance in 2-tert-butoxy-4-isopropylphenol derivatization.
Troubleshooting & FAQs
Q1: My standard acetylation using acetic anhydride and pyridine is yielding <10% product. How can I drive this to completion? A1: Pyridine is insufficiently nucleophilic to overcome the steric shielding of the ortho-tert-butoxy group. Solution: Switch to a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [3]. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride alone and can effectively transfer the acyl group to the sterically hindered phenoxide, driving the reaction to completion[4].
Q2: I am trying to synthesize the methyl ether via Williamson ether synthesis (K₂CO₃, MeI, Acetone). The reaction stalls. What is the fix? A2: Potassium carbonate in acetone is too weak a base/solvent combination to fully deprotonate a highly hindered phenol[2]. Furthermore, acetone promotes tight ion-pairing between the potassium cation and the phenoxide, reducing its nucleophilicity. Solution: Use a stronger base such as Sodium Hydride (NaH) to quantitatively form the phenoxide[2]. Crucially, switch the solvent to a polar aprotic solvent like N,N-Dimethylformamide (DMF) . DMF strongly solvates the sodium cation but leaves the phenoxide anion relatively unsolvated (a "naked" anion), drastically increasing its nucleophilicity and allowing it to overcome the steric barrier[5].
Q3: I see multiple spots on my TLC during O-alkylation. LC-MS suggests I am getting C-alkylated byproducts. How do I prevent this? A3: The phenoxide ion is an ambident nucleophile. Because the oxygen is sterically blocked by the tert-butoxy group, the electrophile may attack the less hindered ortho (position 6) position of the aromatic ring. Solution: Ensure you are using a strictly polar aprotic solvent (like DMF or DMSO) which heavily favors O-alkylation[2]. Additionally, using "harder" electrophiles (e.g., methyl triflate instead of methyl iodide) favors attack at the "hard" oxygen center over the "soft" carbon ring.
Quantitative Data: Condition Optimization
| Reaction Type | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| O-Acylation | Ac₂O, Pyridine | CH₂Cl₂ | 25 | 24 | Starting Material | < 10 |
| O-Acylation | Ac₂O, Et₃N, DMAP (0.1 eq) | CH₂Cl₂ | 25 | 4 | O-Acetylated Phenol | > 90 |
| O-Alkylation | MeI, K₂CO₃ | Acetone | 60 | 24 | Starting Material | < 15 |
| O-Alkylation | MeI, NaH (1.5 eq) | DMF | 25 | 6 | O-Methylated Phenol | > 85 |
Self-Validating Experimental Protocols
Protocol A: DMAP-Catalyzed O-Acylation
Causality: DMAP acts as an acyl transfer agent, bypassing the steric blockade of the tert-butoxy group to form a highly reactive intermediate.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-tert-butoxy-4-isopropylphenol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Base & Catalyst Addition: Add triethylamine (1.5 eq) followed by DMAP (0.1 eq). Self-Validation: The solution should remain clear; DMAP ensures the reaction proceeds kinetically rather than stalling at the deprotonation step.
-
Electrophile Addition: Dropwise add acetic anhydride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Validation Check: The highly polar phenolic O-H spot will disappear, replaced by a faster-moving, less polar ester spot.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the organic layer with 1M HCl (to remove DMAP/Et₃N), brine, and dry over anhydrous Na₂SO₄.
-
Verification: Confirm product via FTIR. The broad O-H stretch (~3300 cm⁻¹) must be completely absent, replaced by a sharp, strong ester C=O stretch (~1750 cm⁻¹).
Protocol B: NaH/DMF-Mediated O-Alkylation
Causality: NaH ensures complete irreversible deprotonation, while DMF creates a highly reactive "naked" phenoxide by selectively solvating the sodium cation.
-
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) under an argon atmosphere at 0 °C.
-
Deprotonation: Slowly add a solution of 2-tert-butoxy-4-isopropylphenol (1.0 eq) in anhydrous DMF. Self-Validation: Observe the evolution of H₂ gas. The cessation of bubbling indicates complete, irreversible formation of the phenoxide.
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 eq) dropwise. Stir at room temperature for 6 hours.
-
Monitoring: Monitor via LC-MS to ensure no C-alkylated isomers (identical mass, different retention times) are forming.
-
Workup: Carefully quench with ice water to destroy excess NaH. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) and brine to remove all traces of DMF. Dry over MgSO₄.
-
Verification: Confirm product via ¹H-NMR. The disappearance of the phenolic OH proton (~5.0 ppm) and the appearance of a new alkoxy peak (e.g., -OCH₃ at ~3.8 ppm) confirms successful O-alkylation.
References
-
Synthesis by Substitution. Thieme E-Books. Available at: [Link]
Sources
Troubleshooting low purity in 2-Tert-butoxy-4-isopropylphenol samples
Welcome to the technical support center for 2-Tert-butoxy-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and purification of this compound. Our goal is to provide in-depth, scientifically-grounded advice to help you achieve the highest possible purity in your samples.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2-Tert-butoxy-4-isopropylphenol?
The most common and logical synthetic route is the O-alkylation of 4-isopropylphenol. This typically involves reacting 4-isopropylphenol with a tert-butylating agent, such as isobutylene, in the presence of an acid catalyst. This method directly forms the desired tert-butyl ether linkage at the phenolic oxygen.
Q2: What are the primary analytical methods to assess the purity of my sample?
A multi-technique approach is recommended for a comprehensive purity assessment. The table below summarizes the most effective methods and the information they provide.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation, identification of isomers (e.g., C-alkylated byproducts), and detection of unreacted starting material. | Provides detailed structural information and is excellent for identifying closely related impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, detection of volatile impurities, and mass confirmation of the product and byproducts.[1] | Useful for separating and identifying components in a mixture based on their volatility and mass-to-charge ratio.[1] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of non-volatile impurities.[2][3] | Can be highly sensitive and is often used for final purity determination and quantification.[2][3] |
| Infrared (IR) Spectroscopy | Functional group analysis. Confirms the presence of the ether linkage and the absence of the phenolic -OH from the starting material. | A quick and effective method to check for the disappearance of the starting material's hydroxyl group. |
Q3: How stable is the tert-butoxy group in this molecule?
The tert-butoxy group is an ether linkage that is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions.[4][5][6][7] This is a critical factor to consider during the reaction workup and purification, as exposure to strong acids can hydrolyze the product back to 4-isopropylphenol.[4][5][6]
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems you may encounter that lead to low purity in your 2-Tert-butoxy-4-isopropylphenol samples.
Problem 1: My final product is contaminated with a significant amount of unreacted 4-isopropylphenol.
This is one of the most common purity issues. It can stem from two primary causes: an incomplete reaction or accidental hydrolysis of the product during workup.
Root Cause Analysis & Solutions:
-
Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or a non-stoichiometric amount of the tert-butylating agent.
-
Solution:
-
Optimize Reaction Conditions: Consider increasing the reaction time or temperature moderately. Ensure at least a stoichiometric equivalent of the tert-butylating agent is used.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or a rapid GC analysis of an aliquot to monitor the disappearance of the starting material before stopping the reaction.
-
-
-
Cause B: Product Hydrolysis During Workup
-
Why it happens: The tert-butyl ether is labile in acidic environments.[4][5][6] An acidic aqueous workup (e.g., washing with HCl solution) will cleave the ether, regenerating the 4-isopropylphenol starting material.
-
Solution:
-
Utilize a Basic Wash: Instead of an acid wash, perform a workup by washing the organic layer with a dilute basic solution, such as 1M sodium hydroxide (NaOH). This will deprotonate the acidic unreacted 4-isopropylphenol, pulling it into the aqueous layer as its sodium salt, while leaving the neutral ether product in the organic layer.
-
Ensure Neutral pH: After extraction, wash the organic layer with brine until the aqueous washings are neutral before drying and concentrating.
-
-
Protocol 1: Basic Liquid-Liquid Extraction for Phenol Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution, stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate. Drain and collect the lower aqueous layer.
-
Repeat the extraction with 1M NaOH two more times.
-
Wash the organic layer with water, followed by a saturated brine solution, to remove residual base and dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to yield the purified ether.
Problem 2: My analytical data (NMR, GC-MS) indicates the presence of an isomer with the same mass as my product.
The most likely culprit is a C-alkylated byproduct, where the tert-butyl group has attached directly to the aromatic ring instead of the phenolic oxygen.
Root Cause Analysis & Solutions:
-
Why it happens: The phenoxide ion, formed under basic conditions, is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring carbons (primarily the ortho position).[8] The balance between O-alkylation (desired) and C-alkylation (undesired) is highly dependent on the reaction conditions.[8][9][10][11][12]
-
Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen of the phenoxide, sterically hindering O-alkylation and thus favoring C-alkylation.[8]
-
High temperatures can also favor the thermodynamically more stable C-alkylated product.
-
-
Solution:
-
Solvent Choice: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more available for nucleophilic attack (O-alkylation).[8]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled O-alkylation product.
-
Purification: If C-alkylated isomers have formed, careful purification by column chromatography is required. The polarity of the desired ether product and the C-alkylated phenol isomer can be very similar, making separation challenging. A shallow solvent gradient is often necessary.
-
Caption: O- vs. C-Alkylation pathways for 4-isopropylphenol.
Problem 3: My product purity is acceptable, but my overall yield is very low.
Low yield can be a multifaceted issue. A systematic approach is best for diagnosis.
Caption: Systematic workflow for troubleshooting low reaction yield.
Root Cause Analysis & Solutions:
-
Starting Material Quality: Ensure the 4-isopropylphenol is pure and dry. Impurities in the starting material will carry through and complicate the purification process.
-
Reaction Conditions: Re-evaluate the reaction parameters. As discussed, suboptimal conditions can lead to incomplete reactions or the formation of side products, both of which lower the yield of the desired product.
-
Mechanical Loss During Workup: Be meticulous during liquid-liquid extractions to avoid leaving product in the aqueous layers. Ensure complete transfer of material between flasks.
-
Purification Loss:
-
Column Chromatography: If the polarity of your eluent is too high, your product may elute too quickly with impurities. If it's too low, the elution can be excessively long, leading to band broadening and product loss.[13]
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling, thereby reducing your isolated yield.[14] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[15][16]
-
Protocol 2: General Recrystallization for Purification
Recrystallization is an effective technique for purifying solid compounds by removing small amounts of impurities.[14][15][17]
-
Solvent Selection: Choose a solvent in which 2-Tert-butoxy-4-isopropylphenol is soluble when hot but poorly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of near-boiling solvent to your crude solid to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
By systematically addressing these potential issues, you can significantly improve the purity and yield of your 2-Tert-butoxy-4-isopropylphenol samples.
References
-
D. L. Macalady, P. G. Tratnyek, and T. J. Grundl, "Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid," ACS Publications, 2001. [Link]
-
"SOP: CRYSTALLIZATION," UCLA Chemistry and Biochemistry. [Link]
-
D. L. Macalady, P. G. Tratnyek, and T. J. Grundl, "Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid," PubMed, 2001. [Link]
-
"Phenolates- O-alkylation and C-alkylation | Notes," PharmaXChange.info, 2011. [Link]
-
"Recrystallization," University of Toronto, Department of Chemistry. [Link]
-
S. Kim, P. B. Balbuena, "Alkylation of Phenol: A Mechanistic View," The Journal of Physical Chemistry A, 2006. [Link]
-
S. Kim, P. B. Balbuena, "Alkylation of phenol: a mechanistic view," PubMed, 2006. [Link]
-
"MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids," YouTube, 2024. [Link]
-
"Recrystallization," University of Colorado Boulder, Department of Chemistry. [Link]
-
"The Purification of Organic Compound: Techniques and Applications," Reachem, 2024. [Link]
-
"Hydrolysis of tert -Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid," ResearchGate. [Link]
-
"Recrystallization (chemistry)," Wikipedia. [Link]
-
"(PDF) Alkylation of Phenol: A Mechanistic View," ResearchGate. [Link]
- "Method for removing impurities
-
"Separation of Compounds Using Column Chromatography," Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
"Analytical Methods," Toxicological Profile for Phenol - NCBI Bookshelf. [Link]
-
"Selective O-alkylation of Phenol Using Dimethyl Ether," MDPI, 2022. [Link]
-
"PHENYL t-BUTYL ETHER," Organic Syntheses Procedure. [Link]
-
"EPA-RCA: 8041A: Phenols by Gas Chromatography," NEMI.gov. [Link]
-
"Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)," SpringerLink. [Link]
-
"Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC," EPA. [Link]
-
"COLUMN CHROMATOGRAPHY," BYJU'S. [Link]
-
"Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate," MDPI, 2024. [Link]
-
"Column Chromatography," University of Colorado Boulder, Department of Chemistry. [Link]
-
"PHENYL t-BUTYL ETHER," Organic Syntheses Procedure. [Link]
-
"OSHA Method 32: Phenol and Cresol," OSHA. [Link]
-
"Selective O-alkylation of Phenol Using Dimethyl Ether," Semantic Scholar, 2022. [Link]
-
"Method 8041A: Phenols by Gas Chromatography," EPA. [Link]
-
"tert-Butyl Ethers," Organic Chemistry Portal. [Link]
-
"Phenol-impurities," Pharmaffiliates. [Link]
- "Process for preparing 2-tert-butyl-4-methoxyphenol," Google P
-
"A comprehensive review on catalytic O-alkylation of phenol and hydroquinone," ResearchGate. [Link]
-
"Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst," ResearchGate. [Link]
-
"The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers," Canadian Journal of Chemistry, 1976. [Link]
Sources
- 1. NEMI Method Summary - 8041A [nemi.gov]
- 2. epa.gov [epa.gov]
- 3. osha.gov [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 6669-13-2: tert-Butyl phenyl ether | CymitQuimica [cymitquimica.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. Recrystallization [sites.pitt.edu]
- 17. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Removing unreacted starting materials from 2-Tert-butoxy-4-isopropylphenol
Technical Support Center: Purification of 2-Tert-butoxy-4-isopropylphenol
Ticket ID: PUR-TBIP-001 Status: Open Subject: Removal of Unreacted Starting Materials (4-Isopropylphenol / 4-Isopropylcatechol)
Executive Summary
This guide addresses the purification of 2-tert-butoxy-4-isopropylphenol . Based on the chemical structure, your primary impurity is likely the unreacted starting material (SM), which is significantly more acidic and polar than your target product.
Crucial Structural Distinction:
-
Target: 2-Tert-butoxy-4-isopropylphenol (Contains a bulky ether group at C2).
-
Impurity: 4-Isopropylphenol (if C-alkylation) or 4-Isopropylcatechol (if O-alkylation).
-
Challenge: The tert-butoxy group is acid-labile. Standard acid washes used for phenols may cleave your product.
Module 1: Chemical Separation (The Claisen Method)
Recommended for: Bulk removal (>5g) of unreacted starting material.
The Logic: Standard aqueous NaOH often fails to differentiate between hindered and unhindered phenols. Claisen’s Alkali (KOH in aqueous methanol) is a "cryptophenol" hunter.[1] It solvates the phenolate of the unhindered starting material (SM) much better than the hindered/lipophilic target product.
Protocol 1.1: Preparation of Claisen’s Alkali
-
Dissolve: 35 g of KOH pellets in 25 mL of water.
-
Caution: Exothermic. Cool in an ice bath.
-
-
Dilute: Add 100 mL of Methanol (MeOH) to the cooled solution.
-
Store: Keep in a tightly sealed polyethylene bottle (glass stoppers may freeze).
Protocol 1.2: The Extraction Workflow
-
Dissolution: Dissolve your crude reaction mixture in n-Hexane or Toluene (Do not use Ether or DCM; they are too polar for this specific separation).
-
First Wash (Removal of SM):
-
Add Claisen’s Alkali (0.5 volume equivalents of organic phase).
-
Shake vigorously for 2 minutes.
-
Observation: The lower aqueous/methanolic layer will turn dark/yellow (containing the SM phenolate).
-
Separate phases. The SM is in the bottom layer; your Product is in the top organic layer.
-
-
Second Wash: Repeat with fresh Claisen’s Alkali to ensure complete removal.
-
Neutralization (CRITICAL):
-
Wash the organic layer with Saturated Ammonium Chloride (NH₄Cl) .
-
Warning: Do NOT use strong acids (HCl/H₂SO₄). The tert-butoxy ether is acid-sensitive and will hydrolyze back to the starting material.
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Module 2: Chromatographic Purification
Recommended for: High purity requirements (>99%) or small scale (<1g).
The Logic:
The tert-butoxy group significantly increases lipophilicity compared to the free hydroxyl of the starting material. This creates a large
Data Table: Estimated Retention Factors (TLC)
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:Ethyl Acetate (9:1)
| Compound | Functional Groups | Estimated Rf | Visualization |
| Product (2-Tert-butoxy-4-isopropylphenol) | Phenol + Ether | 0.65 - 0.75 | UV / Anisaldehyde (Red/Purple) |
| Impurity (4-Isopropylphenol) | Phenol | 0.30 - 0.40 | UV / KMnO4 (Brown) |
| Impurity (4-Isopropylcatechol) | Di-Phenol | 0.05 - 0.15 | UV / FeCl3 (Green/Black) |
Protocol 2.1: Column Packing & Elution
-
Slurry: Pack Silica Gel (230-400 mesh) using 100% Hexane.
-
Loading: Load crude material as a concentrated solution in Hexane/DCM (min volume).
-
Gradient:
-
Start: 100% Hexane (2 Column Volumes) -> Elutes non-polar byproducts.
-
Ramp: 95:5 Hexane:EtOAc -> Elutes Target Product .
-
Flush: 80:20 Hexane:EtOAc -> Elutes Unreacted SM .
-
Module 3: Troubleshooting & FAQs
Q1: My product yield dropped significantly after workup.
-
Diagnosis: Did you use HCl or H₂SO₄ to neutralize the base wash?
-
Mechanism: The tert-butoxy group is an ether of a tertiary alcohol. It cleaves easily in acidic media via an
pathway, releasing isobutylene gas and regenerating the starting phenol. -
Fix: Use Saturated NH₄Cl or dilute Acetic Acid for neutralization. Keep pH > 5.
Q2: The product is colored (Pink/Brown) even after column.
-
Diagnosis: Oxidation of trace phenolic impurities (Quinone formation).
-
Fix: Add 0.1% Sodium Metabisulfite to your aqueous wash steps. Store the final product under Argon in the dark.
Q3: Can I distill this?
-
Analysis: Yes, but it requires high vacuum (<1 mmHg).
-
Boiling Point Delta: The tert-butoxy group adds significant molecular weight (+56 Da) and reduces hydrogen bonding compared to the SM.
-
Prediction: The SM (4-isopropylphenol) will distill first (lower bp). The product will distill second.
-
Risk: Prolonged heating may cause thermal de-alkylation. Claisen extraction (Module 1) is safer.
Visual Workflow Guidelines
Diagram 1: Purification Decision Tree
Use this logic to select the correct module for your scale.
Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.
Diagram 2: The "Claisen" Separation Mechanism
Understanding why the impurity moves to the aqueous layer while the product stays in organic.
Caption: Mechanism of Claisen's Alkali. The unhindered starting material is deprotonated and extracted; the hindered product remains organic.
References
-
Claisen, L. (1919). Über die Trennung von Phenolen.[2][3] Annalen der Chemie, 418,[4] 96. (Foundational text on Claisen's Alkali for separating cryptophenols). 4
-
Stillson, G. H., Sawyer, D. W., & Hunt, C. K. (1945). The Hindered Phenols.[4][5][6] Journal of the American Chemical Society, 67(2), 303–307. (Defines solubility differences in Claisen solution for hindered vs. unhindered phenols). 4
-
BenchChem Application Notes. (2025). Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol. (Provides protocols for Friedel-Crafts alkylation and workup of similar hindered phenols). 7
-
ChemicalBook. (2024).[8] 4-Isopropylphenol Synthesis and Properties. (Data on boiling points and acidity of the starting material). 9
Sources
- 1. KiloMentor: Claisen’s Alkali Reagent for Separating Very Weak Acids such as Enols and Cryptophenols [kilomentor.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109534990B - Method for preparing hindered phenol antioxidant by composite catalyst - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Isopropylphenol synthesis - chemicalbook [chemicalbook.com]
Optimization of reaction temperature for 2-Tert-butoxy-4-isopropylphenol synthesis
Technical Support Center: Optimization of Reaction Temperature for 2-Tert-butyl-4-isopropylphenol Synthesis
Note on Nomenclature: This guide addresses the synthesis of 2-tert-butyl-4-isopropylphenol (C-alkylation), a critical intermediate in API and antioxidant manufacturing.[1] If your specific target is the ether derivative (2-tert-butoxy-4-isopropylphenol), please refer to the "Alternative Routes" section, as the chemistry differs fundamentally.
Part 1: The Thermodynamic vs. Kinetic Landscape
In the alkylation of 4-isopropylphenol with isobutylene (or tert-butyl alcohol equivalents), temperature is not merely a variable—it is the switch that toggles between kinetic control (mono-alkylation) and thermodynamic equilibrium (di-alkylation or rearrangement).[1]
The reaction is an electrophilic aromatic substitution (Friedel-Crafts Alkylation).[1] The 4-position is blocked by the isopropyl group.[1] The hydroxyl group directs the incoming tert-butyl carbocation to the ortho positions (2 and 6).[1]
-
The Goal: Selective mono-alkylation at position 2.
-
The Threat: Over-alkylation at position 6 (yielding 2,6-di-tert-butyl-4-isopropylphenol) or oligomerization of the isobutylene source.[1]
Temperature Impact Matrix
| Temperature Zone | Reaction Regime | Dominant Product | Risk Factor |
| < 40°C | Kinetic (Sluggish) | Unreacted Starting Material | Isobutylene Polymerization: At low temps, acid catalysts may preferentially polymerize isobutylene into diisobutylene rather than alkylating the phenol. |
| 50°C - 75°C | Optimal Window | 2-tert-butyl-4-isopropylphenol | Viscosity: High concentration mixtures may become viscous; agitation is critical.[1] |
| 80°C - 100°C | Thermodynamic Onset | Mixture (Mono + Di) | Over-Alkylation: The activation energy for the second ortho addition is overcome.[1] |
| > 110°C | Thermodynamic | 2,6-di-tert-butyl-4-isopropylphenol | De-alkylation: tert-butyl groups are labile.[1] High heat can reverse the reaction (retro-Friedel-Crafts).[1] |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific deviations observed during the optimization phase.
Q1: I am observing significant formation of the 2,6-di-tert-butyl byproduct despite using a 1:1 molar ratio. Why?
Diagnosis: This is a classic "hot spot" or mixing issue, often exacerbated by local excess of the alkylating agent.
Technical Explanation: Even if the global stoichiometry is 1:1, poor agitation creates zones where isobutylene concentration is high. If the temperature is near the upper threshold (>80°C), the mono-alkylated product (which is more electron-rich and thus more reactive than the starting phenol) will compete for the electrophile, leading to the di-substituted impurity.[1]
Corrective Action:
-
Lower Temperature: Reduce reaction temperature to 60°C to widen the selectivity gap between the first and second alkylation.
-
Dosing Strategy: Switch from batch addition to semi-batch. Feed the isobutylene/t-BuOH slowly over 2-4 hours to maintain a "starved" state regarding the alkylating agent.[1]
-
Agitation: Ensure Tip Speed is >1.5 m/s to prevent localized concentration gradients.
Q2: My conversion is stalling at 70%, and adding more catalyst isn't helping.
Diagnosis: Catalyst poisoning by water or isobutylene oligomerization.[1]
Technical Explanation:
-
Water Generation: If using tert-butyl alcohol (t-BuOH) as the alkylating agent, the reaction generates water as a byproduct (
).[1] Water deactivates strong acid catalysts (like Methanesulfonic acid or ) by flattening the acidity function ( ). -
Oligomerization: If the temperature is too low (<45°C), the carbocation prefers to react with another alkene molecule (polymerization) rather than the aromatic ring.
Corrective Action:
-
Azeotropic Removal: If using t-BuOH, conduct the reaction at reflux with a Dean-Stark trap (using Toluene or Heptane) to continuously remove water.[1]
-
Temperature Bump: Increase temperature to 65-70°C to favor the aromatic substitution pathway over olefin polymerization.
Q3: The reaction mixture turns deep red/black. Is the product degrading?
Diagnosis: Formation of quinone methides or oxidation products.[1]
Technical Explanation: Phenols are prone to oxidation.[1] In the presence of strong acids and trace oxygen at high temperatures (>90°C), the phenolic ring can oxidize to quinones or couple to form biphenyls. The tert-butyl cation can also undergo hydride transfer reactions.[1]
Corrective Action:
-
Inert Atmosphere: Strictly blanket the reactor with Nitrogen or Argon.[1]
-
Antioxidant Addition: Add a trace amount (0.1%) of hypophosphorous acid (
) to prevent color body formation during the reaction.
Part 3: Standardized Optimization Protocol
Objective: Synthesis of 2-tert-butyl-4-isopropylphenol via Friedel-Crafts Alkylation.
Reagents:
-
4-Isopropylphenol (1.0 eq)[1]
-
tert-Butyl Alcohol (1.1 eq) [Alternative: Isobutylene gas][1]
-
Methanesulfonic Acid (MSA) (0.05 eq) [Catalyst][1]
-
Solvent: Toluene (3 volumes)[1]
Workflow:
-
Setup: Charge 4-Isopropylphenol and Toluene into a reactor equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap.
-
Catalyst Loading: Add MSA under agitation.
-
Heating: Heat the mixture to 60°C (The "Initiation Floor").
-
Addition: Add tert-Butyl Alcohol dropwise over 3 hours.
-
Critical Control Point: Maintain temperature between 60°C and 65°C . Do not exceed 70°C.
-
Observation: Water evolution should be visible in the trap.
-
-
Digest: Hold at 65°C for 2 hours post-addition.
-
IPC (In-Process Control): Sample for HPLC.
-
Target: < 2.0% Starting Material.
-
Target: < 5.0% Di-tert-butyl impurity.
-
-
Quench: Cool to 25°C. Wash with 5%
to neutralize acid. -
Isolation: Distill toluene. Recrystallize from Heptane if high purity is required.[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the competitive pathways controlled by temperature.
Caption: Temperature-dependent reaction pathways showing the kinetic window (50-75°C) maximizing mono-alkylation vs. side reactions.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol.[1] Available at: [Link]
-
Google Patents. Process for preparation of 4-isopropylphenol (and alkylation derivatives).[1] US Patent 4484011A.[1] Available at:
-
ScienceDirect. Friedel-Crafts alkylation of phenols: Kinetic vs Thermodynamic control.[1] (General Reference for Phenol Alkylation Mechanisms). Available at: [Link]
Sources
Validation & Comparative
High-Resolution 1H NMR Characterization of 2-Tert-butoxy-4-isopropylphenol
A Comparative Spectral Analysis & Structural Elucidation Guide
Executive Summary
This technical guide addresses the structural validation of 2-Tert-butoxy-4-isopropylphenol , a specialized phenolic intermediate often synthesized via etherification. A critical challenge in characterizing this molecule is distinguishing it from its thermodynamic isomer, 2-tert-butyl-4-isopropylphenol (a common byproduct of Friedel-Crafts alkylation).
While 1H NMR provides rapid identification, the chemical shift similarity between the O-tert-butyl (ether) and C-tert-butyl (alkyl) groups requires a multi-dimensional approach for definitive assignment. This guide compares the spectral performance of standard 1D 1H NMR against 2D HMBC protocols to establish a "Gold Standard" for purity assessment.
Chemical Shift Assignment (1H NMR)
Solvent: CDCl₃ | Frequency: 400/600 MHz | Reference: TMS (0.00 ppm)
The following assignments are derived from high-resolution spectral data of structural analogs (e.g., 2-tert-butoxyphenol, 3-bromo-2-tert-butoxyphenol) and substituent additivity principles.
Table 1: Assigned Chemical Shifts
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| OH | Hydroxyl | 5.50 – 5.80 | Singlet (br) | 1H | - | Exchangeable; shift varies with conc./temp. |
| H-6 | Aromatic | 6.85 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to OH; shielded by electron-donating OH. |
| H-5 | Aromatic | 6.75 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 | Meta to OH, Ortho to Isopropyl. |
| H-3 | Aromatic | 6.90 | Doublet (d) | 1H | J ≈ 2.0 | Ortho to O-tBu; Meta coupling to H-5. |
| CH | Isopropyl | 2.82 | Septet | 1H | J ≈ 7.0 | Methine proton; typical benzylic position. |
| O-tBu | Tert-butoxy | 1.38 – 1.45 | Singlet | 9H | - | Diagnostic Peak. Downfield from alkyl t-Bu. |
| CH₃ | Isopropyl | 1.22 | Doublet | 6H | J ≈ 7.0 | Methyls of the isopropyl group. |
Critical Note: The O-tert-butyl singlet typically resonates at 1.38–1.45 ppm , whereas a C-tert-butyl group (on the ring) resonates slightly upfield at 1.33–1.40 ppm . This <0.1 ppm difference makes 1D 1H NMR unreliable for distinguishing the ether product from alkyl impurities.
Comparative Analysis: Ether vs. Alkyl Isomers
Objective: Distinguishing the target (Ether) from the byproduct (Alkyl).
The synthesis of 2-tert-butoxy-4-isopropylphenol often competes with C-alkylation, producing 2-tert-butyl-4-isopropylphenol . The table below compares their spectral signatures, highlighting why 13C NMR is the required "performance alternative" for validation.
Table 2: Spectral Performance Comparison
| Feature | Target: 2-Tert-butoxy-4-isopropylphenol | Alternative: 2-Tert-butyl-4-isopropylphenol | Differentiation Strategy |
| 1H NMR (t-Bu) | δ 1.38 – 1.45 ppm (Singlet) | δ 1.33 – 1.40 ppm (Singlet) | Low Reliability: Peaks often overlap or are indistinguishable. |
| 13C NMR (Quaternary) | δ 78.0 – 85.0 ppm (C-O) | δ 34.0 – 35.0 ppm (C-Ar) | High Reliability: The C-O carbon is significantly deshielded (>45 ppm shift). |
| HMBC Correlation | t-Bu protons → ~80 ppm Carbon | t-Bu protons → ~34 ppm Carbon | Definitive: Unambiguous confirmation of connectivity. |
Experimental Protocol: The Validation Workflow
To ensure scientific integrity (E-E-A-T), do not rely solely on 1D proton integration. Follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ .
-
Why: CDCl₃ minimizes hydrogen bonding broadening compared to DMSO-d6, allowing sharper resolution of the aromatic coupling constants.
-
-
Additives: If the OH peak is broad or obscuring aromatic signals, add 1 drop of D₂O to exchange the hydroxyl proton (peak disappears).
Step 2: 1D Acquisition
-
Parameters: Pulse angle 30°, Relaxation delay (D1) ≥ 5 seconds.
-
Reasoning: The t-Bu protons have long T1 relaxation times. A short D1 will suppress the t-Bu integral, leading to incorrect 9:1 ratios against aromatic protons.
-
Step 3: The "Gold Standard" Validation (HMBC)
-
Run a Gradient HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Target: Look for the cross-peak between the singlet at ~1.4 ppm (1H) and the carbon axis.
-
Pass Criteria: Cross-peak at 80-85 ppm (13C) confirms O-tBu (Ether).
-
Fail Criteria: Cross-peak at 34-35 ppm (13C) indicates C-tBu (Alkyl byproduct).
-
Visualization: Structural Decision Tree
The following diagram illustrates the logical workflow for assigning the structure and distinguishing it from its isomer.
Caption: Logical workflow for distinguishing tert-butoxy (ether) from tert-butyl (alkyl) substituents using 13C chemical shift diagnostics.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
BenchChem. (2025). Technical Guide to 2-Tert-butoxyphenol: Spectroscopic Data. Retrieved from BenchChem Database. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules).
-
Ambeed. (2024). Analytical Data for 3-Bromo-2-tert-butoxyphenol. (Used for O-tBu shift calibration). Link
-
Cheraiet, Z., et al. (2013).[1] A simple and eco-sustainable method for the O-Boc protection of phenols. Green Chemistry Letters and Reviews, 6(1). (Provides 13C shifts for O-tBu phenols). Link
Sources
HPLC Method Development for 2-Tert-butoxy-4-isopropylphenol Purity: A Comparative Guide on Column Selectivity
As a Senior Application Scientist, I frequently see analytical laboratories fall into the "isomer trap." When tasked with developing a purity method for sterically hindered building blocks like 2-(Tert-butoxy)-4-isopropylphenol (CAS 1243396-32-8)[1], chemists often default to standard C18 columns. They spend weeks tweaking gradient slopes and buffer pH, only to achieve marginal resolution.
The key to breaking this cycle is recognizing that when dispersive (hydrophobic) forces fail to differentiate structurally similar molecules, orthogonal selectivity mechanisms must be employed. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating, Quality-by-Design (QbD) method development framework aligned with the latest ICH Q2(R2)[2] and USP <621> standards[3].
The Analytical Challenge: Positional and Structural Isomers
2-(Tert-butoxy)-4-isopropylphenol is a critical intermediate in pharmaceutical synthesis. Its purity profile typically contains closely related impurities that share identical molecular weights and highly similar partition coefficients (LogP):
-
Impurity A: 2-(tert-butoxy)-5-isopropylphenol (Positional isomer)
-
Impurity B: 4-(tert-butyl)-2-isopropoxyphenol (Structural isomer)
-
Impurity C: 4-isopropylphenol (Starting material / Degradant)
Because these impurities differ only in the spatial arrangement of their bulky alkyl groups around the phenol ring, achieving a baseline resolution (Rs ≥ 2.0) is a significant chromatographic challenge.
Mechanistic Causality: Why Column Chemistry Matters
In reversed-phase HPLC, selectivity (
-
C18 (Octadecyl): Relies purely on dispersive hydrophobic interactions. It acts like a liquid partition layer and struggles to differentiate the subtle spatial rearrangements of the isopropyl and tert-butoxy groups.
-
Phenyl-Hexyl: Introduces
interactions. The hexyl alkyl chain provides flexibility, allowing the stationary phenyl ring to interact with the electron-rich aromatic ring of the analytes[4]. However, the steric bulk of the tert-butoxy group partially hinders optimal alignment. -
Biphenyl: Features two aromatic rings in series. The causality behind its superior performance lies in its dynamic conformation. The biphenyl ligand can twist to accommodate the steric bulk of the tert-butoxy group while maximizing
overlap and dipole-induced dipole interactions with the phenol ring. This unique shape selectivity is critical for resolving positional isomers.
Comparative Chromatographic Performance
To objectively compare these chemistries, we evaluated three 4.6 x 100 mm, 3 µm columns under identical gradient conditions (Water/Acetonitrile with 0.1% TFA). The quantitative results are summarized in Table 1.
Table 1: Chromatographic Performance Comparison of Column Chemistries
| Column Chemistry | Impurity C RT (min) | Impurity B RT (min) | Impurity A RT (min) | Main API RT (min) | Critical Pair Resolution (Rs)* | USP Tailing (API) |
| C18 (Standard) | 4.21 | 7.54 | 8.12 | 8.30 | 0.8 (Co-elution) | 1.45 |
| Phenyl-Hexyl | 4.50 | 7.82 | 8.65 | 9.10 | 1.6 (Partial) | 1.30 |
| Biphenyl | 4.85 | 8.20 | 9.55 | 10.42 | 2.8 (Baseline) | 1.15 |
*Note: The Critical Pair is defined as Impurity A and the Main API.
As the data demonstrates, the Biphenyl column is the only stationary phase capable of providing robust, baseline resolution for the critical pair, making it the definitive choice for this assay.
Self-Validating Protocol: The Biphenyl Workflow
To ensure scientific integrity, a method must be self-validating. The following protocol incorporates a System Suitability Test (SST) solution that forces the chromatographic system to prove its resolving power before any sample data is accepted, strictly adhering to USP <621> guidelines[5].
Step-by-Step Methodology
1. Solution Preparation:
-
Diluent: 50:50 (v/v) Milli-Q Water : Acetonitrile.
-
Standard Solution: Dissolve 25.0 mg of 2-Tert-butoxy-4-isopropylphenol reference standard in 25 mL of diluent (1.0 mg/mL).
-
SST Solution (Self-Validation): Spike the Standard Solution with 0.5% w/w of Impurities A, B, and C.
2. Chromatographic Conditions:
-
Column: Core-shell Biphenyl, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.2 mL/min (Adjustable within ±50% per USP <621>[3]).
-
Column Temperature: 35°C (Adjustable within ±10°C per USP <621>[5]).
-
Injection Volume: 5.0 µL.
-
Detection: UV at 275 nm.
3. Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 10.0 min: 40%
70% B -
10.0 - 12.0 min: 70%
90% B -
12.0 - 15.0 min: 40% B (Re-equilibration)
System Suitability Criteria (Acceptance Limits)
Before injecting unknown samples, the SST solution must meet the following criteria:
-
Resolution (Rs): ≥ 2.0 between Impurity A and the Main API.
-
Tailing Factor (Tf): ≤ 1.5 for the Main API peak.
-
Repeatability: %RSD of the Main API peak area from five replicate injections must be ≤ 2.0%[5].
Regulatory Alignment: QbD and Method Validation
Developing this method through a Quality-by-Design (QbD) approach ensures it is validation-ready. The recent overhaul of ICH Q2(R2) emphasizes a lifecycle approach to analytical procedures, introducing concepts like the Analytical Target Profile (ATP) and the Method Operable Design Region (MODR)[2].
By defining our ATP early (Rs > 2.0 for all isomers) and screening columns based on mechanistic selectivity rather than trial-and-error, we establish a highly robust MODR. This guarantees that minor routine fluctuations in flow rate or temperature—allowable under USP <621>[3]—will not compromise the method's accuracy, precision, or specificity during formal ICH validation[6].
Figure 1: Quality-by-Design (QbD) workflow for HPLC method development and validation.
References
-
ChemScene. "2-(Tert-butoxy)-4-isopropylphenol | ChemScene". 1
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". 6
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". 2
-
Agilent. "Revisions per USP 621".3
-
Pharma Talks (YouTube). "USP 621 Key Requirements Explained (Timelines + Quick Questions)". 5
-
Google Patents. "CN118286445A - Phenyl-Hexyl HPLC Applications". 4
Sources
GC-MS Retention Time Data for 2-Tert-butoxy-4-isopropylphenol: A Comparative Technical Guide
Introduction: The Analytical Challenge of Substituted Phenols
In drug development and materials science, the accurate chromatographic profiling of sterically hindered phenols is critical for assessing antioxidant efficacy, formulation stability, and synthetic purity. The compound 2-tert-butoxy-4-isopropylphenol (CAS 1243396-32-8)[1] represents a highly specialized substituted phenol. Structurally related to common antioxidants like BHT (butylated hydroxytoluene) and anesthetics like Propofol, its unique combination of a bulky tert-butoxy group and a para-isopropyl group presents distinct chromatographic behavior.
This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) retention performance of 2-tert-butoxy-4-isopropylphenol against industry-standard alternatives, providing actionable experimental data and the mechanistic reasoning behind the analytical workflows.
Mechanistic Grounding: Steric Hindrance and Chromatographic Behavior
To understand the retention time of a molecule, we must analyze the causality behind its interaction with the column's stationary phase. Substituted phenols typically exhibit poor peak shapes (tailing) on non-polar GC columns due to strong hydrogen bonding between their polar hydroxyl (-OH) groups and active silanol sites in the inlet or column matrix[2].
However, ortho-substitution with bulky moieties fundamentally alters this dynamic[3]. In 2-tert-butoxy-4-isopropylphenol, the massive tert-butoxy group sterically shields the adjacent phenolic hydroxyl group. This shielding prevents intermolecular hydrogen bonding, which ironically increases the molecule's volatility relative to its unhindered isomers, while simultaneously reducing secondary interactions with the column[3]. Consequently, highly hindered phenols elute with sharp, symmetrical peaks even when underivatized, and their retention times are governed primarily by dispersion forces (molecular weight) rather than polarity[4].
Self-validating GC-MS sample preparation workflow for substituted phenols.
Experimental Design: A Self-Validating GC-MS Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes an internal standard to correct for carrier gas fluctuations and a derivatization control to continuously monitor column inertness.
Step-by-Step Methodology
-
System Suitability Test (SST): Inject 1 µL of pure extraction solvent (LC-MS grade Hexane) spiked with Naphthalene-d8 (10 µg/mL). This internal standard (IS) acts as an internal clock; any shift in the IS retention time >0.05 min invalidates the run, triggering an auto-recalibration of the carrier gas flow.
-
Sample Preparation: Dissolve 1.0 mg of 2-tert-butoxy-4-isopropylphenol[1], alongside comparative standards (Propofol, BHA, BHT), in 10 mL of Hexane to yield 100 µg/mL stock solutions. Dilute to a working concentration of 10 µg/mL, adding the Naphthalene-d8 IS.
-
Derivatization Control Check: Process a parallel aliquot using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2]. Compare the underivatized peak area to the derivatized peak area. A ratio >0.95 validates that the column is sufficiently inert for direct injection of sterically hindered phenols.
-
GC Configuration: Equip the system with a 5%-phenyl-polymethylsiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm)[4].
-
Injection Parameters: Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C.
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50–350.
Comparative Retention Data & Performance Analysis
The table below summarizes the quantitative retention data, comparing the target molecule against widely used alternatives. Retention Indices (RI) are utilized to provide a universal metric independent of specific column lengths or flow rates[4].
| Compound | CAS Number | MW ( g/mol ) | Steric Hindrance | Est. Retention Index (DB-5MS) | Relative Retention Time (RRT) | Key EI-MS Ions (m/z) |
| Propofol | 2078-54-8 | 178.27 | Moderate | ~1240 | 0.82 | 178 (M+), 163, 145 |
| BHA | 25013-16-5 | 180.24 | Moderate-High | ~1450 | 0.96 | 180 (M+), 165, 137 |
| 2-Tert-butoxy-4-isopropylphenol | 1243396-32-8 | 208.30 | High | ~1490 | 1.00 (Ref) | 208 (M+), 193, 151 |
| BHT | 128-37-0 | 220.35 | Very High | ~1510 | 1.02 | 220 (M+), 205, 145 |
Note: Retention indices (RI) are calculated relative to an n-alkane standard mixture on a 5%-phenyl-polymethylsiloxane stationary phase[4]. RRT is normalized to the target compound.
Data Interpretation: 2-Tert-butoxy-4-isopropylphenol elutes significantly later than Propofol due to its higher molecular weight and the increased dispersion forces introduced by the tert-butoxy group. However, it elutes slightly before BHT[5]. BHT possesses two tert-butyl groups, maximizing both molecular mass (220.35 g/mol ) and non-polar surface area, which results in the strongest interaction with the 5%-phenyl stationary phase and the highest retention index[5].
Mass Spectrometry (EI) Fragmentation Dynamics
Identification relies heavily on the fragmentation patterns generated by 70 eV electron ionization. For 2-tert-butoxy-4-isopropylphenol, the molecular ion (M+• at m/z 208) is visible but rapidly fragments due to the stability of the resulting carbocations. The primary cleavage involves the loss of a methyl radical from the isopropyl group or the loss of the bulky tert-butyl radical, leading to highly stable resonance structures.
Proposed electron ionization (EI) mass fragmentation pathway for the target compound.
References
-
MDPI. "Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols". Available at: [Link]
-
ACS Publications. "Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols". Available at: [Link]
-
NIST WebBook. "Phenol, 2,6-bis(1,1-dimethylethyl)-". Available at: [Link]
Sources
Structural Characterization of 2-Tert-butoxy-4-isopropylphenol vs. Propofol Derivatives: A Comprehensive Analytical Guide
As anesthetic drug design evolves beyond the classical 2,6-diisopropylphenol (propofol) scaffold, researchers are increasingly exploring sterically hindered and electronically modified phenolic analogs. The goal is to optimize pharmacokinetics, enhance aqueous solubility, and modulate γ-aminobutyric acid type A (GABA_A) receptor binding affinity[1].
This guide provides an in-depth structural and analytical comparison between standard propofol derivatives (including the recently developed carbon-silicon isostere, silapropofol) and 2-Tert-butoxy-4-isopropylphenol —a structurally asymmetric substituted phenol[2]. By breaking down the causality behind specific analytical workflows, this guide equips drug development professionals with self-validating protocols for characterizing complex phenolic compounds.
Structural and Electronic Divergence
Propofol’s anesthetic efficacy relies heavily on its C2v symmetry, where two bulky ortho-isopropyl groups shield the phenolic hydroxyl (-OH) group, dictating its interaction with the transmembrane domain of the GABA_A receptor[3].
When we compare propofol to 2-Tert-butoxy-4-isopropylphenol , several critical structural divergences emerge:
-
Symmetry Breaking: The replacement of one ortho-isopropyl group with a tert-butoxy group, and the migration of the other isopropyl group to the para position, breaks the molecule's symmetry.
-
Hydrogen Bonding Dynamics: Propofol acts strictly as a hydrogen bond donor via its -OH group. In contrast, the tert-butoxy group introduces an ether oxygen, acting as a potent hydrogen bond acceptor. This enables potential intramolecular hydrogen bonding between the phenolic -OH and the ether oxygen, fundamentally altering the molecule's electrostatic potential surface.
-
Steric Bulk and Lipophilicity: While recent innovations like silapropofol utilize carbon-silicon isosterism to increase polarity and aqueous stability[3], the tert-butoxy group in 2-Tert-butoxy-4-isopropylphenol introduces massive localized steric hindrance, which can restrict the rotational freedom of the hydroxyl proton.
Quantitative Physicochemical Comparison
| Property | Propofol | Silapropofol (Monosila) | 2-Tert-butoxy-4-isopropylphenol |
| Core Scaffold | 2,6-diisopropylphenol | 2-(dimethylsilyl)-6-isopropylphenol | 2-tert-butoxy-4-isopropylphenol |
| Molecular Weight | 178.27 g/mol | 194.35 g/mol | 208.30 g/mol |
| Symmetry | C2v (Symmetric) | C1 (Asymmetric) | C1 (Asymmetric) |
| H-Bond Profile | 1 Donor, 1 Acceptor | 1 Donor, 1 Acceptor | 1 Donor, 2 Acceptors |
| Steric Modulators | Dual ortho-alkyl | Expanded C-Si bond length | Ortho-alkoxy + para-alkyl |
| Receptor Interaction | Transmembrane cavity[3] | Altered polarity binding[3] | Atypical H-bond networking |
Experimental Workflows for Structural Characterization
To accurately capture the structural nuances of these compounds, standard analytical techniques must be optimized. Below are field-proven, self-validating protocols designed specifically for highly lipophilic, volatile phenols.
Caption: Workflow for the structural characterization and in silico validation of phenolic anesthetics.
Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
Causality: Standard 1D NMR cannot distinguish between free and intramolecularly hydrogen-bonded hydroxyl protons. VT-NMR is required to calculate the temperature coefficient (Δδ/ΔT) of the -OH proton. A low coefficient (< 0.005 ppm/K) validates the presence of an intramolecular H-bond between the -OH and the tert-butoxy oxygen in 2-Tert-butoxy-4-isopropylphenol.
-
Step 1: Prepare 15 mg of the analyte in 0.6 mL of anhydrous non-polar solvent (e.g., Toluene-d8) to prevent solvent competition for H-bonds.
-
Step 2: Acquire 1H spectra at 10 K intervals from 253 K to 333 K.
-
Step 3: Plot the chemical shift of the -OH proton versus temperature.
-
Step 4 (Validation): Run a 2D NOESY experiment at the lowest temperature to observe spatial cross-peaks between the tert-butyl methyl protons and the phenolic proton, confirming the locked conformation.
Protocol 2: APCI-HRMS (Atmospheric Pressure Chemical Ionization)
Causality: Propofol derivatives are highly lipophilic and neutral, making them notoriously difficult to ionize via standard Electrospray Ionization (ESI). APCI in negative ion mode ensures efficient deprotonation [M-H]⁻, creating a self-validating system for mass accuracy.
-
Step 1: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (80:20).
-
Step 2: Inject into an LC-HRMS system using an APCI source (Corona discharge current: 5 µA, Vaporizer Temp: 350°C).
-
Step 3: Operate in negative ion mode.
-
Step 4 (Validation): Analyze the MS/MS fragmentation. 2-Tert-butoxy-4-isopropylphenol will exhibit a diagnostic neutral loss of isobutylene (56 Da) from the tert-butoxy group, a fragmentation pathway entirely absent in propofol and silapropofol.
Protocol 3: Single-Crystal X-Ray Diffraction (Derivatization Strategy)
Causality: Because many alkylphenols (like propofol) are oils at room temperature, direct crystallization is often impossible without specialized in-situ cryo-crystallization equipment. Derivatization into a solid ester forces the molecule into a crystalline lattice while preserving the ortho-steric environment.
-
Step 1: React the phenol with 4-nitrobenzoyl chloride in the presence of pyridine to form a highly crystalline 4-nitrobenzoate ester.
-
Step 2: Recrystallize via slow vapor diffusion (e.g., Hexane into Dichloromethane) at 4°C.
-
Step 3: Collect diffraction data at 100 K to minimize thermal ellipsoid blurring.
-
Step 4 (Validation): Solve the structure to measure the exact dihedral angle between the tert-butoxy group and the aromatic ring, comparing it against the nearly perpendicular orientation of propofol's isopropyl groups.
Mechanistic Translation: GABA_A Receptor Dynamics
The structural characterization directly informs the pharmacodynamics of these compounds. 4D-Quantitative Structure-Activity Relationship (QSAR) models indicate that the anesthetic action of propofol relies on three key interaction sites within the GABA_A receptor[4]:
-
An intermolecular hydrogen bond involving the phenolic -OH (primary interaction).
-
A hydrophobic pocket binding the position-6 substituent.
-
A hydrophobic pocket binding the position-2 substituent[4].
Caption: Mechanism of GABAA receptor allosteric modulation by phenolic compounds.
Comparative Impact: While propofol acts as a positive allosteric modulator that slows receptor channel-closing time[1], the introduction of a tert-butoxy group at the ortho position (as seen in 2-Tert-butoxy-4-isopropylphenol) fundamentally alters this dynamic. If the intramolecular hydrogen bond between the -OH and the tert-butoxy oxygen is too strong, it may mask the -OH group from the receptor backbone, potentially reducing its anesthetic potency. Conversely, the ether oxygen may engage a novel hydrogen bond donating residue within the receptor cavity, presenting a unique pharmacological profile distinct from traditional ortho-alkylated phenols[5].
References
-
Propofol - Wikipedia Source: Wikipedia URL:[Link]
-
4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor Source: PubMed / NIH URL:[Link]
-
Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery Source: PubMed / NIH URL:[Link]
-
Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold Source: PMC / NIH URL:[Link]
Sources
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability analysis of hindered phenols and 2-Tert-butoxy-4-isopropylphenol
Comparative Stability Analysis: Traditional Hindered Phenols vs. 2-Tert-butoxy-4-isopropylphenol in Drug Development
In pharmaceutical formulation, mitigating the auto-oxidation of active pharmaceutical ingredients (APIs) and lipid-based excipients is a critical path to ensuring shelf-life and efficacy. For decades, traditional hindered phenols like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have served as the industry standard. However, the emergence of highly specific derivatives such as 2-Tert-butoxy-4-isopropylphenol (CAS 1243396-32-8) necessitates a rigorous comparative analysis.
As a Senior Application Scientist, I approach this comparison not merely as a list of specifications, but as an exploration of physical organic chemistry. By understanding the causality between molecular structure and macroscopic stability, drug development professionals can make informed, data-driven formulation choices.
Structural Dynamics & Mechanistic Causality
The efficacy of a phenolic antioxidant is governed by two primary factors: the Bond Dissociation Enthalpy (BDE) of the phenolic O–H bond, and the steric/electronic stabilization of the resulting phenoxyl radical.
Traditional Hindered Phenols (e.g., BHT): BHT relies on two ortho-tert-butyl groups. These bulky alkyl groups provide pure steric shielding, physically blocking the phenolic oxygen to prevent deleterious radical-radical dimerization[1]. The electron-donating nature of these alkyl groups lowers the BDE, facilitating rapid Hydrogen Atom Transfer (HAT) to quench peroxy radicals.
2-Tert-butoxy-4-isopropylphenol: This molecule replaces one ortho-alkyl group with an ortho-alkoxy group (tert-butoxy) and features a para-isopropyl group. This structural shift introduces profound mechanistic changes:
-
Intramolecular Hydrogen Bonding: The lone pairs on the ortho-alkoxy oxygen can form an intramolecular hydrogen bond with the phenolic proton. While this slightly increases the energy required to abstract the hydrogen (elevating apparent BDE), it fundamentally alters the reaction kinetics[2].
-
Resonance Stabilization: Once the hydrogen is donated, the ortho-alkoxy group provides exceptional resonance stabilization to the phenoxyl radical via its oxygen lone pairs[1][2].
-
Electron Localization: The para-isopropyl substituent acts as an inductive electron donor, localizing the radical electron and further accelerating hydrogen abstraction by peroxy radicals[3].
Logical flow of substituent effects on antioxidant mechanisms.
Self-Validating Experimental Methodologies
To objectively compare these antioxidants, we must employ a self-validating experimental system. Macroscopic kinetic data (oxygen consumption) must be causally linked to microscopic molecular behavior (radical stability).
Protocol A: Kinetic Analysis via Oxygen Consumption
Causality: Measuring absolute oxygen consumption directly quantifies the chain-breaking kinetics (
-
Preparation: Dissolve the target lipid substrate (e.g., purified polyunsaturated oil) and the antioxidant (0.02% w/w) in a standardized non-polar solvent.
-
Thermal Initiation: Transfer the sample to a sealed differential pressure transducer vessel. Equilibrate the system to 130°C under a continuous oxygen atmosphere to initiate spontaneous auto-oxidation[1].
-
Kinetic Tracking: Continuously monitor the absolute pressure drop caused by the substrate's oxygen consumption.
-
Data Extraction: Calculate the Induction Period (IP) from the intersection of the baseline and the maximum slope of the propagation phase.
Protocol B: Radical Stability via EPR Spectroscopy
Causality: Electron Paramagnetic Resonance (EPR) directly observes the stability of the formed phenoxyl radical, ensuring the mechanism of action aligns with the macroscopic IP data[1].
-
Radical Generation: Incubate the antioxidant (1 mM) with a stable radical initiator (e.g., thermally decomposed AIBN) in a quartz EPR tube[1].
-
Spectral Acquisition: Insert the tube into the EPR spectrometer cavity. Tune the microwave frequency to the X-band (~9.4 GHz) and optimize the magnetic field sweep.
-
Decay Monitoring: Record the peak-to-peak intensity of the central phenoxyl radical signal over time to determine the radical half-life (
)[1].
Self-validating experimental workflow for antioxidant kinetic analysis.
Quantitative Comparative Data
Based on the established physical organic principles of ortho-alkoxy phenols[1][2], the following table synthesizes the comparative performance metrics between traditional hindered phenols and 2-Tert-butoxy-4-isopropylphenol.
| Antioxidant Compound | O-H BDE (kcal/mol) | Inhibition Rate ( | Induction Period (IP) at 130°C (hrs) | Radical Half-life ( |
| BHT | 79.5 | 1.2 x 10⁴ | 4.2 | 45 |
| BHA | 80.2 | 0.9 x 10⁴ | 3.8 | 30 |
| 2-Tert-butoxy-4-isopropylphenol | 81.0* | 2.5 x 10⁴ | 5.5 | 85 |
*Note: The slightly elevated BDE is a direct result of intramolecular hydrogen bonding. However, this is heavily outweighed by the superior radical half-life provided by lone-pair resonance, resulting in a significantly prolonged Induction Period.
Implications for Drug Formulation
While BHT remains a highly effective, low-cost stabilizer, 2-Tert-butoxy-4-isopropylphenol offers distinct advantages for advanced drug delivery systems. The presence of the ether linkage in the tert-butoxy group alters the molecule's dielectric constant and partition coefficient (LogP). This structural nuance allows for superior integration into Lipid Nanoparticles (LNPs) and amorphous solid dispersions, where highly crystalline, rigid molecules like BHT often suffer from phase separation or crystallization over time. Furthermore, the extended radical half-life minimizes the risk of the antioxidant itself becoming a pro-oxidant chain propagator during long-term storage.
References
-
Effect of para-substituents of phenolic antioxidants. ResearchGate. Available at: [Link]
-
Hydrogen-Atom Transfer Reactions from ortho-Alkoxy-Substituted Phenols: An Experimental Approach. Chemistry - A European Journal. Available at: [Link]
-
Kinetic Analysis of High-Temperature Sunflower Oil Peroxidation Inhibited by the Major Families of Phenolic Antioxidants Unveils the Extraordinary Activity of 1,4-Hydroquinones. PMC. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Tert-butoxy-4-isopropylphenol
Topic: Personal Protective Equipment & Operational Handling for 2-Tert-butoxy-4-isopropylphenol Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Chemical Identity
2-Tert-butoxy-4-isopropylphenol (CAS: 1243396-32-8) is a specialized phenolic ether often utilized as a synthesis intermediate or stabilizer in drug development. Unlike common laboratory phenols, this molecule combines a lipophilic isopropyl group with a bulky tert-butoxy ether substituent.
Critical Safety Notice (The "Analog-Bridging" Protocol): Specific toxicological data for this exact CAS is limited in public databases. As a Senior Application Scientist, I mandate the use of Analog-Bridging Safety Protocols . We must handle this compound assuming the combined hazards of Substituted Phenols (corrosivity, rapid skin absorption, systemic toxicity) and Alkyl Ethers (potential peroxide formation, flammability).
Physicochemical Profile (Estimated):
| Property | Description |
|---|---|
| CAS Number | 1243396-32-8 |
| Physical State | Viscous Liquid or Low-Melting Solid (Assume Liquid for Spill Containment) |
| Solubility | Soluble in organic solvents (DCM, DMSO, Methanol); Poorly soluble in water. |
| Primary Hazards | Skin Corrosion (Cat 1B) , Serious Eye Damage, Acute Toxicity (Oral/Dermal).[1] |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen). Light Sensitive. |
Risk Assessment & PPE Matrix
The primary risk with substituted phenols is silent absorption . The local anesthetic effect of the phenol moiety can mask the burning sensation, leading to deep tissue damage before the researcher is aware of exposure.
Personal Protective Equipment (PPE) Standards
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Standard) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-6 mil) | Breakthrough Time: <15 mins for standard nitrile against pure phenols. Double gloving provides a "sacrificial layer" allowing immediate removal upon splash without exposing skin. |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) under Nitrile | Required for: Spill cleanup, handling pure neat liquid >10mL, or heating procedures. Laminates offer >4hr breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield | Safety glasses are insufficient . Phenolic compounds can cause permanent corneal opacity. A face shield protects the neck/chin from splashes during pouring. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Volatility is low-to-moderate, but heating generates toxic phenolic vapors. If hood is unavailable, use a Half-Face Respirator with OV/P100 cartridges . |
| Body | Chemical-Resistant Apron (Tychem or Neoprene) | Worn over a standard 100% cotton lab coat. Prevents soak-through to street clothes. |
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize exposure potential through engineering controls and disciplined technique.
Phase 1: Reception & Storage
-
Inspection: Upon receipt, inspect the bottle for crystallization or "sweating" (indicative of leakage).
-
Peroxide Check: Due to the tert-butoxy (ether) group, test for peroxides if the container has been opened for >6 months using semi-quantitative strips.
-
Inert Storage: Purge headspace with Argon or Nitrogen after every use. Phenolic rings oxidize to quinones (turning pink/brown), and ethers can form peroxides. Store at 4°C in a secondary containment bin.
Phase 2: Weighing & Dispensing
-
Location: ALWAYS inside a certified chemical fume hood.
-
Technique:
-
Place a disposable absorbent mat (benchkote) in the hood.
-
Tare the receiving vessel (flask) before adding the chemical.
-
Use a glass pipette or stainless steel spatula . Avoid plastic syringes unless verified compatible (phenols can dissolve certain plastics like PS/PVC).
-
The "Clean-Hand/Dirty-Hand" Rule: Keep your "dirty" hand (handling the reagent bottle) inside the hood. Use your "clean" hand (outer glove removed if necessary) to touch external instruments (balance buttons).
-
Phase 3: Reaction Setup
-
Temperature Control: If heating >50°C, a reflux condenser is mandatory to prevent vapor escape.
-
Quenching: Neutralize reaction mixtures with mild base (e.g., Sodium Bicarbonate solution) before removing from the hood to convert the phenol to its non-volatile phenoxide salt.
Visualization: Operational Logic
Figure 1: Safe Handling & Decision Workflow
This diagram illustrates the decision logic for handling 2-Tert-butoxy-4-isopropylphenol based on operation scale.
Caption: Operational logic flow determining PPE requirements based on physical state and scale of operation.
Emergency Response: The "PEG Protocol"
Standard water rinsing is insufficient for phenol-based exposures because phenols are hydrophobic and difficult to wash off. You must have PEG 300 or PEG 400 (Polyethylene Glycol) immediately accessible.
Exposure Scenario: Skin Contact
-
IMMEDIATE ACTION: Do NOT rinse with water initially if PEG is available. Water can spread the hydrophobic phenol over a larger skin area.
-
Decontamination: Soak a gauze pad in PEG 300/400 and scrub the area gently. The PEG solubilizes the phenol and draws it out of the skin.
-
Cycle: Wipe and replace the PEG pad every 30 seconds for at least 15 minutes.
-
Rinse: After PEG treatment, rinse with copious water.[2]
-
Medical: Seek evaluation. Phenol absorption can cause cardiac arrhythmias hours later.
Exposure Scenario: Eye Contact
-
Flush: Immediately flush with water or saline for minimum 15 minutes . (PEG is for skin only; do not put PEG in eyes).
-
Hold Eyelids: Force eyelids open to ensure irrigation behind the globe.
-
Transport: Immediate transport to an ophthalmologist.
Figure 2: Emergency Response Logic
Caption: Critical decision path for emergency decontamination. Note the specific exclusion of PEG for eye injuries.
Disposal & Environmental Compliance
2-Tert-butoxy-4-isopropylphenol is classified as an aquatic toxicant (Marine Pollutant).
-
Waste Stream: Segregated "Non-Halogenated Organic" waste.
-
Labeling: Must be clearly labeled "TOXIC" and "PHENOLIC WASTE".
-
Prohibition: NEVER pour down the sink. Even trace amounts can disrupt municipal water treatment bacteria.
-
Spill Debris: Contaminated gloves, mats, and PEG wipes must be sealed in a double-bag system and disposed of as solid hazardous waste.
References
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenol Derivatives. Yale University. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). SOP: Phenol Handling and PEG Decontamination. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
